(R)-4-Benzyloxy-1,3-butanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-phenylmethoxybutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBUAFZGGHYAO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453424 | |
| Record name | (R)-4-Benzyloxy-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81096-93-7 | |
| Record name | (R)-4-Benzyloxy-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-4-Benzyloxy-1,3-butanediol: A Key Chiral Building Block in Modern Synthesis
Introduction: The Strategic Importance of Chiral Diols in Drug Development
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (R)-4-Benzyloxy-1,3-butanediol has emerged as a valuable chiral synthon, offering a versatile four-carbon framework with two distinct hydroxyl groups, one primary and one secondary, with the latter's stereochemistry fixed in the (R)-configuration. The presence of a benzyl ether protecting group on the primary alcohol enhances its utility, allowing for selective manipulation of the secondary alcohol and subsequent deprotection under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a chiral organic compound that presents as a colorless to light orange or yellow clear liquid at room temperature.[1] Its utility as a chiral building block is underscored by its distinct chemical identifiers and physical characteristics, which are crucial for its application in synthesis.[2][3]
A noteworthy point of clarification is the existence of two CAS numbers often associated with 4-Benzyloxy-1,3-butanediol. The CAS number 81096-93-7 corresponds to the (R)-enantiomer, which is a liquid.[2] Conversely, CAS number 71998-70-4 is associated with a solid form of 4-Benzyloxy-1,3-butanediol, which is likely the racemic mixture.[4] Racemates can exhibit different physical properties, including melting points, compared to their pure enantiomers. This guide will focus exclusively on the (R)-enantiomer (CAS 81096-93-7).
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3R)-4-(phenylmethoxy)butane-1,3-diol | [2] |
| CAS Number | 81096-93-7 | [2] |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 138 °C at 0.5 mmHg | |
| Optical Rotation | [α]20/D = +10° (c=1 in Methanol) | |
| Refractive Index | n20/D = 1.53 | |
| Purity (GC) | >96.0% | |
| Optical Purity (LC) | min. 98.0% ee | |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | |
| Sensitivity | Air and heat sensitive |
Synthesis of this compound: An Overview of Enantioselective Strategies
The synthesis of this compound necessitates a stereocontrolled approach to establish the chiral center at the C-3 position. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor. This approach leverages the power of chiral catalysts or reagents to deliver a hydride selectively to one face of the carbonyl group.
A plausible and widely utilized synthetic route commences with a suitable four-carbon starting material, which is then elaborated to introduce the required functional groups. A key intermediate in such a synthesis is often a β-keto ester, such as ethyl 4-benzyloxy-3-oxobutanoate. The enantioselective reduction of the ketone in this intermediate is the critical step that defines the stereochemistry of the final product.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Enantioselective Reduction
-
Preparation of the Precursor: The synthesis would begin with the preparation of ethyl 4-benzyloxy-3-oxobutanoate. This can be achieved through various standard organic chemistry reactions, such as the acylation of the enolate of ethyl benzyloxyacetate.
-
Asymmetric Reduction:
-
To a solution of ethyl 4-benzyloxy-3-oxobutanoate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a chiral reducing agent is added slowly.
-
A common choice for such a transformation is a Corey-Bakshi-Shibata (CBS) catalyst with a borane source, or a chiral borane reagent like Alpine Borane®.[5] The choice of the specific enantiomer of the catalyst dictates the stereochemical outcome. For the synthesis of the (R)-diol, the appropriate chiral catalyst would be selected.
-
The reaction is stirred at low temperature for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched carefully with a protic solvent, such as methanol, followed by an aqueous workup.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The resulting crude ethyl (R)-4-benzyloxy-3-hydroxybutanoate is then purified by column chromatography on silica gel.
-
-
Reduction of the Ester:
-
The purified chiral ester is then reduced to the corresponding diol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran.
-
The reaction is performed under anhydrous conditions and is carefully quenched.
-
Following an appropriate aqueous workup and extraction, the crude this compound is obtained.
-
-
Final Purification: The final product is purified by vacuum distillation or column chromatography to yield the highly pure liquid this compound.
Spectroscopic Characterization: An Expected Profile
While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, its structure allows for the prediction of its characteristic spectral features based on the analysis of its functional groups and comparison with related compounds. Commercial suppliers confirm the structure via NMR spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: A multiplet around δ 7.2-7.4 ppm corresponding to the phenyl group of the benzyl ether. - Benzyl CH₂: A singlet around δ 4.5 ppm. - CH-OH: A multiplet for the proton on the carbon bearing the secondary alcohol. - CH₂-OBn: A multiplet for the protons on the carbon adjacent to the benzyl ether. - CH₂-CH₂OH: A multiplet for the protons adjacent to the primary alcohol. - OH protons: Two broad singlets for the two hydroxyl groups, which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons: Several signals in the δ 127-138 ppm region.[6] - Benzyl CH₂: A signal around δ 73 ppm. - C-O carbons: Signals for the carbons attached to the hydroxyl and ether groups in the δ 60-80 ppm range. - Aliphatic carbon: A signal for the methylene group not directly attached to an oxygen atom. |
| FT-IR | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O stretch: Strong absorptions in the 1000-1200 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 196.11, corresponding to the molecular weight. - Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the loss of water and other neutral molecules. |
Applications in Drug Development and Asymmetric Synthesis
The primary application of this compound lies in its role as a chiral building block for the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[7] Its bifunctional nature, combined with the fixed stereocenter and the presence of a protecting group, makes it a highly strategic starting material.
4.1. A Precursor to Key Pharmaceutical Intermediates
While direct citation of this compound in the synthesis of blockbuster drugs is not always explicit in publicly available literature, its structural motif is central to the synthesis of many important pharmaceuticals. For instance, the closely related unprotected diol, (R)-1,3-butanediol, is a known intermediate in the synthesis of various bioactive compounds.[7] The benzyloxy-protected form offers a significant advantage in multi-step syntheses where the primary alcohol needs to be masked to prevent unwanted side reactions.
The chiral 1,3-diol moiety is a key structural feature in the side chains of several statin drugs, which are used to lower cholesterol. For example, the synthesis of drugs like atorvastatin (Lipitor®) and rosuvastatin (Crestor®) involves the incorporation of a chiral diol side chain.[8][9][10] The use of a pre-formed chiral building block like this compound can significantly streamline the synthesis, ensuring high stereochemical purity in the final API.
Caption: Conceptual pathway for the use of this compound in API synthesis.
4.2. Causality in Experimental Design: The Role of the Benzyl Protecting Group
The choice of the benzyl group as a protecting agent for the primary alcohol is a deliberate and strategic one in synthetic chemistry. Here's why:
-
Stability: The benzyl ether is stable to a wide range of reaction conditions, including many that are used to modify other parts of the molecule, such as oxidations, reductions with complex metal hydrides, and organometallic reactions.
-
Ease of Removal: The benzyl group can be readily removed under mild conditions, most commonly by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). This deprotection method is highly chemoselective and typically does not affect other functional groups in the molecule.
-
Orthogonality: The stability and deprotection conditions of the benzyl group are often "orthogonal" to those of other common protecting groups. This means that one protecting group can be removed selectively in the presence of others, which is a critical consideration in the synthesis of complex molecules.
By using this compound, a synthetic chemist can perform a series of reactions on the unprotected secondary alcohol, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, without affecting the primary alcohol. Once the desired modifications are complete, the benzyl group can be cleanly removed to reveal the primary alcohol for further functionalization or as part of the final target structure.
Safety and Handling
A specific Safety Data Sheet (SDS) for the liquid this compound (CAS 81096-93-7) is not widely available in public databases. However, the SDS for the related solid, 4-Benzyloxy-1,3-butanediol (CAS 71998-70-4), indicates that it is not classified as a hazardous substance.[9] Nevertheless, as with all laboratory chemicals, appropriate safety precautions should be taken.
For the parent compound, 1,4-butanediol, the hazards include being harmful if swallowed and potentially causing drowsiness or dizziness.[11] It is also recommended to avoid contact with skin, eyes, and clothing.[11] Given the structural similarity, it is prudent to handle this compound with similar care.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Given its sensitivity, storage under an inert atmosphere is recommended.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the strategic placement of a protecting group, provides chemists with a reliable and versatile tool for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of synthons like this compound in streamlining synthetic routes and ensuring the efficacy and safety of new medicines will undoubtedly increase. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable molecule in their synthetic endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11052557, this compound. [Link].
-
Zhang, G., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. [Link].
- Google Patents. (2015).
-
Ohno, M. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. Ciba Foundation Symposium, 111, 171-187. [Link].
-
Cui, F., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 93(2), 585-594. [Link].
-
Zhang, G., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link].
-
PharmaCompass. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. [Link].
-
Xiong, F., et al. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1363-1369. [Link].
-
Reddy, K. L., et al. (2007). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate. [Link].
-
ResearchGate. (2022). Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... [Link].
-
Dömling, A., et al. (2018). Atorvastatin (Lipitor) by MCR. Molecules, 23(10), 2636. [Link].
-
Li, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 121. [Link].
-
Pharmaffiliates. This compound. [Link].
-
C&EN. (2023). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link].
- Google Patents. (2013).
-
Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link].
-
Young, R. N., et al. (2004). DISCOVERY AND SYNTHESIS OF A POTENT, SELECTIVE AND ORALLY BIOAVAILABLE EP4 RECEPTOR AGONIST. Heterocycles, 64, 437-448. [Link].
-
Kim, H. J., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 125-129. [Link].
-
Chen, Y. J., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 224. [Link].
-
ResearchGate. (2016). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Link].
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link].
- Google Patents. (2011).
-
Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link].
-
American Chemical Society. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. [Link].
-
ResearchGate. (2016). FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at... [Link].
-
University of York. Asymmetric Synthesis. [Link].
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link].
-
Cardiff University. (2020). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. [Link].
-
ResearchGate. (2018). (PDF) Regio‐ and Stereoselective Synthesis of Acetallic Tetrahydropyrans as Building Blocks for Natural Products Preparation, via a Tandem [4+3]‐Cycloaddition/Ozonolysis Process. [Link].
-
Carl ROTH. (2017). Safety Data Sheet: 1,4-Butanediol. [Link].
-
SWGDrug. (2005). 1,4-BUTANEDIOL. [Link].
-
Supporting Information. [Link].
-
SpectraBase. (2S,3S)-3-Benzyloxy-4-pivaloyloxy-1,2-butanediol. [Link].
Sources
- 1. massbank.eu [massbank.eu]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Benzyloxy-1,3-butanediol | 71998-70-4 | TCI AMERICA [tcichemicals.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. CN104293849A - Preparation method of rosuvastatin calcium - Google Patents [patents.google.com]
- 9. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 10. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Synthesis of (R)-4-Benzyloxy-1,3-butanediol
Authored by a Senior Application Scientist
Abstract
(R)-4-Benzyloxy-1,3-butanediol is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, where its defined stereochemistry is crucial for biological activity. This technical guide provides a comprehensive overview of a robust and widely employed synthetic route to this valuable intermediate. The synthesis is dissected into two key transformations: the asymmetric reduction of a prochiral ketoester to establish the stereocenter, followed by the reduction of the ester functionality to yield the target diol. This document offers detailed, step-by-step protocols, an exploration of the underlying chemical principles, and expert insights into the experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
Chiral molecules are at the heart of modern pharmacology, with a significant majority of new drugs being single enantiomers. The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets, which are themselves chiral. This compound serves as a versatile chiral synthon, providing a pre-defined stereocenter that can be elaborated into more complex molecular architectures. The benzyl ether provides a stable protecting group for the primary alcohol, allowing for selective manipulation of the secondary alcohol and the diol backbone. This strategic protection is essential in multi-step syntheses of complex drug molecules.
Synthetic Strategy: A Two-Step Approach to Chirality and Functionality
The most common and efficient synthesis of this compound commences with a readily available starting material, ethyl 4-benzyloxy-3-oxobutanoate. The overall strategy is a two-step reduction process, as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
The initial and most critical step is the asymmetric reduction of the ketone in ethyl 4-benzyloxy-3-oxobutanoate. This reaction establishes the (R)-stereocenter at the C3 position. The choice of catalyst for this transformation is paramount to achieving high enantioselectivity. Subsequently, the ester group of the resulting chiral hydroxyester is reduced to a primary alcohol to afford the target diol.
Experimental Protocols and Mechanistic Insights
Step 1: Asymmetric Reduction of Ethyl 4-Benzyloxy-3-oxobutanoate
The enantioselective reduction of the prochiral ketone is the cornerstone of this synthesis. Both biocatalytic and chemocatalytic methods have proven effective.[1][2]
Expert Insight: The choice between a biocatalyst and a chemical catalyst often depends on factors such as scale, cost, and available equipment. Biocatalytic reductions can offer exceptional enantioselectivity under mild conditions, while chemical catalysts may provide greater flexibility in terms of reaction conditions and substrate scope.
Protocol: Biocatalytic Asymmetric Reduction
This protocol utilizes a recombinant E. coli strain expressing a carbonyl reductase for the highly selective reduction of the ketone.
Materials:
-
Ethyl 4-benzyloxy-3-oxobutanoate
-
Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a fermenter or a suitable reaction vessel, suspend the recombinant E. coli cells in phosphate buffer (pH 7.0).
-
Add glucose as a co-substrate for the regeneration of the NADPH cofactor.
-
To this suspension, add ethyl 4-benzyloxy-3-oxobutanoate. The reaction can be monitored by TLC or HPLC.
-
Maintain the reaction at a controlled temperature (typically 30-37 °C) with gentle agitation.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl (R)-4-benzyloxy-3-hydroxybutanoate.
-
The crude product can be purified by column chromatography on silica gel.
Mechanism of Asymmetric Ketone Reduction:
The enzymatic reduction involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate. The chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol.
Figure 2: Simplified mechanism of enzymatic asymmetric ketone reduction.
Step 2: Reduction of Ethyl (R)-4-benzyloxy-3-hydroxybutanoate to this compound
The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]
Expert Insight: LiAlH₄ is a highly reactive and moisture-sensitive reagent that must be handled with care under an inert atmosphere. The work-up procedure is also critical to safely quench the excess reagent and isolate the product. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[4]
Protocol: Ester Reduction with LiAlH₄
Materials:
-
Ethyl (R)-4-benzyloxy-3-hydroxybutanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or a sequential addition of water and NaOH solution for work-up
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl (R)-4-benzyloxy-3-hydroxybutanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up). This procedure is crucial for safety and to obtain a granular precipitate of aluminum salts that is easy to filter.
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Data Presentation and Characterization
The successful synthesis of this compound is confirmed by its physical and spectroscopic data.
Table 1: Physical and Analytical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | [5] |
| Molecular Weight | 196.24 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 138 °C @ 0.5 mmHg | |
| Specific Rotation | +10° (c=1, MeOH) |
Enantiomeric Purity Analysis:
The enantiomeric excess (e.e.) of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[6]
Table 2: Representative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound, a key chiral intermediate in pharmaceutical development. The core of this synthetic route lies in the highly selective asymmetric reduction of a prochiral ketoester, followed by a robust ester reduction. By providing detailed protocols, mechanistic insights, and characterization data, this guide aims to equip researchers with the necessary knowledge to confidently synthesize this valuable chiral building block. The principles and techniques described herein are broadly applicable to the synthesis of other chiral diols and related molecules.
References
-
Kataoka, M., et al. (2003). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. Available at: [Link]
-
Bian, B-J., et al. (2025). Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. Available at: [Link]
-
Kim, K-H., et al. (2016). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. Available at: [Link]
-
Nakamura, K., et al. (2000). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]
-
Noyori, R., et al. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Purification of 1,4-butanediol. Google Patents.
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
Li, Z., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Ghosh, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. National Institutes of Health. Available at: [Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. Available at: [Link]
-
Gacem, R., & Z-Z, A. (2016). Taxonomy, purification and chemical characterization of four bioactive compounds from new Streptomyces sp. TN256 strain. ResearchGate. Available at: [Link]
-
Lin, H-L., et al. (2010). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Airiti Library. Available at: [Link]
- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents.
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Technical Guide to Stereoisomerism in Benzyloxy-butanediol Compounds: Synthesis, Analysis, and Pharmaceutical Significance
Abstract
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In drug development, where molecular recognition by chiral biological targets such as enzymes and receptors is paramount, understanding and controlling stereoisomerism is not merely an academic exercise but a fundamental necessity.[1] This guide provides an in-depth technical exploration of stereoisomerism in benzyloxy-butanediol compounds. These molecules, featuring chiral centers and a bulky benzyloxy protecting group, serve as valuable chiral building blocks in the synthesis of complex pharmaceutical agents.[2][3] We will delve into the structural nuances of their stereoisomers, methodologies for their stereoselective synthesis, advanced analytical techniques for their separation and characterization, and the profound implications of their stereochemistry on pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the stereochemical diversity of these compounds for therapeutic innovation.
The Stereochemical Landscape of Benzyloxy-butanediols
The core of the topic revolves around the butanediol scaffold, which can exist as several constitutional isomers (1,2-, 2,3-, 1,3-, and 1,4-butanediol). The introduction of a benzyloxy group (-OCH₂Ph) at one of the hydroxyl positions maintains or introduces chirality, leading to a variety of stereoisomers. The most stereochemically rich and synthetically versatile of these are derivatives of 2,3-butanediol and 1,2-butanediol due to the presence of two adjacent chiral centers.
Stereoisomers of 1-Benzyloxy-2,3-butanediol
1-Benzyloxy-2,3-butanediol possesses two chiral centers at carbons C2 and C3. This gives rise to a total of four possible stereoisomers: a pair of enantiomers (2R,3R and 2S,3S) which constitute the threo form, and a pair of enantiomers (2R,3S and 2S,3R) which constitute the erythro form. However, due to the substitution pattern, the (2R,3S) and (2S,3R) forms are diastereomers of the (2R,3R) and (2S,3S) forms. The key distinction lies in the relative configuration of the two hydroxyl groups.
Caption: Stereoisomeric relationships of 1-Benzyloxy-2,3-butanediol.
Stereoisomers of 3-Benzyloxy-1,2-butanediol & 4-Benzyloxy-1,2-butanediol
Similarly, 3-Benzyloxy-1,2-butanediol and 4-Benzyloxy-1,2-butanediol each contain two chiral centers (C1 and C2), leading to four stereoisomers each (a pair of erythro enantiomers and a pair of threo enantiomers). The principles of their stereochemical relationships are identical to the 1-benzyloxy-2,3-butanediol series.
Stereoisomers of Benzyloxy Derivatives of 1,3- and 1,4-Butanediol
For derivatives of 1,3-butanediol, such as 1-benzyloxy-1,3-butanediol or 3-benzyloxy-1,3-butanediol, there are two chiral centers, resulting in four stereoisomers. In contrast, 1,4-butanediol is an achiral molecule. Monobenzylation, for instance to create 1-benzyloxy-1,4-butanediol, introduces one chiral center, resulting in a single pair of enantiomers (R and S).
Stereoselective Synthesis: The Art of Chiral Control
The synthesis of a single, desired stereoisomer of a benzyloxy-butanediol is a critical challenge in medicinal chemistry. Racemic mixtures, while easier to synthesize, often contain one enantiomer that is inactive or even toxic.[1] Therefore, stereoselective synthesis is not just preferable but essential. The choice of synthetic strategy is dictated by the desired stereochemistry and the availability of starting materials.
Chiral Pool Synthesis: Nature's Starting Blocks
One of the most efficient strategies is to begin with a readily available, enantiomerically pure starting material—a concept known as "chiral pool" synthesis. Sugars, amino acids, and tartaric acids are common chiral pool sources.
For instance, the synthesis of (2R,3R)- and (2S,3S)-1,4-dibenzyloxy-2,3-butanediol can be achieved starting from the corresponding enantiomers of diethyl tartrate. This approach leverages the inherent stereochemistry of the starting material to set the absolute configuration of the final product.
Exemplary Protocol: Synthesis of meso-1,4-dibenzyloxy-2,3-difluorobutane
This protocol, adapted from a synthesis of a related fluorinated analog, demonstrates the principle of starting from a stereochemically defined precursor.[4][5]
-
Starting Material: (Z)-but-2-ene-1,4-diol.
-
Epoxidation: The alkene is first converted to an epoxide, which sets the relative stereochemistry.
-
Ring Opening: The epoxide is opened to introduce the desired functional groups.
-
Benzylation: The free hydroxyl groups are protected with benzyl groups. To a solution of the diol in anhydrous DMF at 0 °C, sodium hydride (2.2 equivalents) is added portion-wise. After stirring for 30 minutes, benzyl bromide (2.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure dibenzyloxy compound.
Causality: The stereochemistry of the final product is directly controlled by the stereochemistry of the starting alkene and the stereospecificity of the epoxidation and ring-opening reactions. The benzylation step protects the hydroxyl groups and does not affect the existing chiral centers.
Chiral Auxiliaries: Temporary Stereochemical Guides
A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[6] After the desired stereocenter is created, the auxiliary is removed and can often be recycled. Chiral diols themselves can serve as effective auxiliaries by forming chiral acetals or ketals.[6] For instance, 1-Phenyl-1,2-butanediol can form a five-membered dioxolane ring with an aldehyde, creating a chiral environment that directs subsequent nucleophilic additions or cycloadditions to one face of the molecule.[6]
Caption: Workflow using a chiral auxiliary for asymmetric synthesis.
Analytical Methods for Stereochemical Determination
Once a synthesis is complete, robust analytical methods are required to separate the stereoisomers and determine the enantiomeric purity of the product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating enantiomers and diastereomers.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Key Principles of Method Development:
-
Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and widely used. For acidic compounds, anion-exchange type CSPs like CHIRALPAK QN-AX can be effective.[9]
-
Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol for normal phase, or acetonitrile and water for reversed-phase) is optimized to achieve the best balance of resolution and analysis time.
-
Derivatization: If direct separation is difficult, the diols can be derivatized with an achiral reagent to form esters (e.g., benzoates), which may exhibit better separation on certain CSPs.[10]
Illustrative HPLC Protocol for Chiral Benzyl Alcohol Derivatives
While specific to benzyl alcohols, this protocol illustrates the typical parameters for separating chiral benzyloxy compounds.[10]
| Parameter | Condition |
| Column | N-(3,5-dinitrobenzoyl)-D-phenylglycine CSP |
| Mobile Phase | Hexane / Isopropanol (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Rationale | The dinitrobenzoylphenylglycine CSP provides π-π interactions, hydrogen bonding, and steric interactions that are effective for the enantiorecognition of aromatic alcohols and their derivatives. The mobile phase composition is adjusted to optimize these interactions and achieve baseline separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and, with the use of chiral derivatizing agents, for assessing enantiomeric purity.[11]
-
Distinguishing Diastereomers: Diastereomers have different physical properties and thus will have distinct NMR spectra. Differences in chemical shifts and coupling constants, particularly for the protons attached to the chiral carbons, can be used to assign the relative configuration (erythro vs. threo).
-
Determining Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral derivatizing agent (CDA) is added to convert the enantiomeric pair into a mixture of diastereomers. These newly formed diastereomers will have distinct NMR signals, and the ratio of their integration can be used to calculate the enantiomeric excess of the original sample.[12] A common three-component system involves reacting the diol with 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters, which can be readily analyzed by ¹H NMR.
Pharmaceutical Relevance and Applications
The precise three-dimensional structure of a drug molecule is critical for its interaction with biological targets. The different stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) properties.[13][14]
-
Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[1] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.[1]
-
Improved Therapeutic Index: By administering a single, active enantiomer, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of a drug can be significantly improved, leading to a safer and more effective medicine.
Benzyloxy-butanediol stereoisomers are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their role as chiral building blocks .[2][3][15] Their pre-defined stereocenters are incorporated into the structure of a more complex target molecule, ensuring the final API has the correct absolute stereochemistry. For example, chiral 3-aryloxy-1,2-propanediols, which are structurally similar to benzyloxy-butanediols, are key intermediates in the synthesis of β-blockers.[16] Similarly, the antiviral drug Cidofovir, specifically the (S)-enantiomer, is synthesized from chiral precursors where a benzyloxy-propane moiety serves as a key intermediate.[17]
Caption: Role of benzyloxy-butanediols as chiral building blocks in drug synthesis.
Conclusion
The stereoisomerism of benzyloxy-butanediol compounds represents a microcosm of the challenges and opportunities inherent in modern drug development. The ability to selectively synthesize and definitively analyze a specific stereoisomer is a testament to the sophistication of contemporary organic chemistry. As chiral building blocks, these compounds provide a reliable pathway to complex, enantiomerically pure pharmaceutical agents, thereby enhancing therapeutic efficacy and patient safety. For researchers in the pharmaceutical sciences, a deep understanding of the principles and techniques outlined in this guide is indispensable for the rational design and development of the next generation of chiral drugs.
References
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
- Gao, H., Li, M., Pan, H., & Cai, F. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience, 9, 513–520.
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 3-(benzyloxy)-1,2-propanediol (C10H14O3). PubChem. Retrieved from [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Retrieved from [Link]
- Zhang, X., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Tetrahedron Letters, 139, 154972.
-
Soraci, A. L. (2025). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Wu, G., et al. (2025). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. ResearchGate. Retrieved from [Link]
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Topics in Medicinal Chemistry, 1(3), 235–243.
-
ResearchGate. (2025). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
ACS Publications. (n.d.). Diastereoselective synthesis of protected syn 1,3-diols by base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Direct Protection of 1,2-Diols from α-Diketones. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
ResearchGate. (2025). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Introduction: The Imperative of Chirality in Modern Drug Development
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of (R)-4-Benzyloxy-1,3-butanediol
In the landscape of pharmaceutical and agrochemical research, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the non-superimposable mirror-image forms (enantiomers) of a drug molecule.[1] This fundamental principle has propelled the demand for enantiomerically pure compounds, as one enantiomer often possesses the desired therapeutic activity while the other may be inactive or, in some cases, responsible for undesirable side effects. Consequently, the development of methodologies to access single-enantiomer molecules has become a cornerstone of modern chemical synthesis.[1][2][3]
Chiral building blocks—enantiomerically pure molecules used as starting materials for more complex targets—are essential tools in this endeavor.[][5] Among these, chiral diols, particularly the 1,3-diol motif, are of paramount importance due to their prevalence in a wide array of biologically active natural products and pharmaceuticals.[6] this compound (CAS RN: 81096-93-7) stands out as a particularly versatile and valuable C4 chiral building block.[7][8] Its structure incorporates a primary and a secondary alcohol, with the latter stereocenter fixed in the (R)-configuration. The primary alcohol is protected by a benzyl group, a robust yet readily cleavable protecting group, allowing for selective manipulation of the two hydroxyl functions. This guide provides a comprehensive overview of the historical context and the evolution of synthetic strategies for this crucial intermediate, tracing its development from classical methods to modern, highly efficient catalytic and biocatalytic processes.
The Strategic Importance of the 1,3-Diol Synthon
The 1,3-diol unit is a privileged scaffold in organic chemistry. Its utility stems from its conformational flexibility and its capacity to engage in hydrogen bonding, which are key features for molecular recognition at biological targets. Furthermore, the 1,2- and 1,3-relationships between the hydroxyl groups provide a stereochemical foundation that can be elaborated into more complex structures. The synthesis of these motifs with high stereocontrol is a persistent challenge that has spurred significant innovation in asymmetric synthesis. The development of reliable methods to produce chiral 1,3-diols is therefore not merely an academic exercise but a critical enabling technology for the synthesis of life-altering medicines.
Historical Perspective: The Dawn of Asymmetric Synthesis
The initial approaches to synthesizing chiral molecules like this compound were often extensions of classical organic chemistry, relying on one of three main strategies:
-
The Chiral Pool: This approach utilizes naturally occurring enantiopure compounds, such as amino acids, carbohydrates, or terpenes, as starting materials.[2] The inherent chirality of these molecules is preserved and transferred through a series of chemical transformations to the final product. For a C4 diol, starting materials like malic acid or certain sugars were logical, albeit often synthetically lengthy, choices. The rationale behind this strategy was its reliability in establishing the absolute stereochemistry, leveraging nature's own synthetic machinery.
-
Classical Resolution: When a direct asymmetric synthesis was not feasible, chemists would prepare the racemic mixture of the target molecule (or a precursor) and separate the enantiomers. This was commonly achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, could be separated by crystallization or chromatography.[1] While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.
-
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereoselective reaction, often an alkylation or acylation, to occur preferentially from one face of the molecule.[9] For instance, Evans oxazolidinone auxiliaries became a gold standard for stereocontrolled enolate alkylations.[10] After the key stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. This approach represented a significant advance, allowing for the creation of new stereocenters with high predictability and diastereoselectivity.
The following diagram illustrates the conceptual differences between these foundational strategies in asymmetric synthesis.
Caption: Foundational strategies for accessing chiral molecules.
The Catalyst Revolution: Modern Asymmetric Synthesis of this compound
While foundational methods established the feasibility of synthesizing enantiopure compounds, they often suffered from drawbacks such as poor atom economy, the need for stoichiometric amounts of chiral reagents, or multiple synthetic steps. The advent of asymmetric catalysis revolutionized the field by enabling the synthesis of large quantities of a chiral product from a small, recoverable amount of a chiral catalyst.
Reagent- and Catalyst-Controlled Asymmetric Reductions
A highly logical and convergent approach to this compound is the asymmetric reduction of a prochiral ketone precursor, such as 4-(benzyloxy)-3-oxobutanol or a related β-hydroxy ketone.
Corey-Bakshi-Shibata (CBS) Reduction: One of the most powerful and widely adopted methods for the enantioselective reduction of ketones is the CBS reduction, which employs a chiral oxazaborolidine catalyst.[6] The catalyst coordinates to both the borane reducing agent (typically BH₃) and the ketone substrate. This ternary complex creates a rigid, well-defined transition state where the hydride is delivered to only one of the ketone's two prochiral faces, leading to the formation of one alcohol enantiomer with high selectivity.[9]
The mechanism involves the formation of a Lewis acid-base complex between the catalyst and borane. The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a specific orientation to minimize steric hindrance, exposing one face of the carbonyl to attack by the externally delivered hydride.
Caption: Simplified workflow of a CBS-catalyzed asymmetric reduction.
Biocatalysis: Nature's Approach to Precision Synthesis
In the quest for more sustainable and efficient chemical processes, biocatalysis has emerged as a formidable technology.[11] Enzymes, particularly oxidoreductases like ketoreductases (KREDs), can catalyze reductions with near-perfect enantioselectivity and under exceptionally mild conditions (room temperature, neutral pH, aqueous media).[12][13]
The synthesis of chiral 1,3-diols is an area where biocatalysis has demonstrated profound advantages. Numerous studies have detailed the use of whole-cell biocatalysts (e.g., Candida krusei, Pichia jadinii) or isolated enzymes for the asymmetric reduction of 4-hydroxy-2-butanone (4H2B) to (R)-1,3-butanediol.[14][15] This product can then be readily benzylated to yield the target molecule. These biocatalytic systems often achieve both exceptional yields and enantiomeric excesses (ee) exceeding 99%.[15][16]
The causality behind this exquisite selectivity lies in the enzyme's active site, a precisely shaped chiral pocket that binds the substrate in a single, fixed orientation. The enzyme's cofactor (e.g., NADH or NADPH) is positioned to deliver a hydride to the carbonyl carbon from a specific trajectory, resulting in the formation of a single stereoisomer.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route in a research or industrial setting depends on factors such as scale, cost, required purity, and available equipment. The following table summarizes and compares the dominant modern strategies for synthesizing this compound or its immediate precursor.
| Method | Typical Precursor | Key Reagent / Catalyst | Typical Yield | Typical ee (%) | Advantages & Disadvantages |
| CBS Reduction | 4-(Benzyloxy)-3-oxobutanoate derivative | Chiral Oxazaborolidine, Borane (BH₃) | 80-95% | 90-99% | Pro: High ee, predictable, well-understood. Con: Requires stoichiometric borane, cryogenic temperatures, anhydrous conditions. |
| Asymmetric Hydrogenation | β-Hydroxy Ketone | Chiral Ru- or Rh-phosphine complexes, H₂ | 85-98% | >98% | Pro: High turnover, excellent ee, high atom economy. Con: Expensive metal catalysts, high-pressure equipment needed. |
| Whole-Cell Bioreduction | 4-Hydroxy-2-butanone (4H2B) | Yeast/Bacteria (e.g., Pichia, Candida) | 85-95% | >99% | Pro: Extremely high ee, mild/green conditions, inexpensive. Con: Requires fermentation, potential for substrate/product inhibition, lower substrate loading.[15] |
| Isolated Enzyme (KRED) | 4-Hydroxy-2-butanone (4H2B) | Ketoreductase (KRED), Cofactor (NADPH) | >90% | >99.5% | Pro: Highest selectivity, clean reactions, no cell mass. Con: Enzyme and cofactor cost, requires cofactor regeneration system.[13] |
Experimental Protocol: Biocatalytic Synthesis of (R)-1,3-Butanediol
This protocol is a representative example of a whole-cell bioreduction, a self-validating system where the high selectivity is governed by the inherent properties of the chosen microorganism.
Objective: To synthesize (R)-1,3-butanediol via asymmetric reduction of 4-hydroxy-2-butanone using a whole-cell biocatalyst.
Materials:
-
Pichia jadinii or other suitable microbial strain
-
Fermentation medium (e.g., YPD Broth)
-
Glucose (as co-substrate for cofactor regeneration)
-
4-Hydroxy-2-butanone (4H2B)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Gas Chromatograph with a chiral column (e.g., Beta-DEX) for ee analysis
Procedure:
-
Cell Culture and Growth: Inoculate 1 L of sterile fermentation medium with the microbial strain. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend in 200 mL of the same buffer to create a resting cell suspension.
-
Bioreduction Reaction:
-
Transfer the cell suspension to a 500 mL flask.
-
Add glucose to a final concentration of 5% (w/v). This serves as the energy source for the cells to regenerate the NADPH cofactor required by the reductase enzymes.
-
Begin the reaction by adding 4-hydroxy-2-butanone (4H2B) to a final concentration of 20 g/L. Due to potential substrate toxicity, this can be done fed-batch (e.g., adding 5 g/L every 4 hours).
-
Maintain the reaction at 30°C with gentle agitation (150 rpm).
-
-
Reaction Monitoring: Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture. Centrifuge to remove cells, and analyze the supernatant by GC to monitor the disappearance of the starting material and the appearance of the product.
-
Work-up and Isolation:
-
Once the reaction is complete (typically 24-36 hours), remove the cells by centrifugation.
-
Saturate the aqueous supernatant with sodium chloride to reduce the solubility of the product.
-
Extract the supernatant exhaustively with ethyl acetate (e.g., 3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (R)-1,3-butanediol.
-
-
Purification and Analysis:
-
If necessary, purify the product by vacuum distillation or column chromatography.
-
Confirm the structure by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral GC analysis, comparing the product's retention time to that of a racemic standard. An ee of >99% is expected.[15]
-
Conclusion
The history of this compound is a microcosm of the evolution of asymmetric synthesis itself. From its conceptual origins in the chiral pool and resolution-based methods, its synthesis has progressed through the development of elegant chiral auxiliaries and powerful stoichiometric reagents. The modern era is defined by catalysis, with both transition-metal complexes and, increasingly, enzymes offering highly efficient, selective, and sustainable routes to this invaluable building block. The continued refinement of these catalytic systems, particularly in the realm of biocatalysis, promises to make this compound and other essential chiral intermediates more accessible, thereby accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
Karabacak, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]
-
Wikipedia. (2023). 1,3-Butanediol. Available at: [Link]
- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Available at: [Link]
-
RSC Publishing. (2012). Dicarbonyl reduction by single enzyme for the preparation of chiral diols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Available at: [Link]
-
BIOTRANS. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. Available at: [Link]
- Google Patents. (n.d.). US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
- Google Patents. (n.d.). US20090075351A1 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
PubMed Central. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]
-
PubMed. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][2][6]triazolo[4,3-a][6][17]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Available at: [Link]
-
The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Available at: [Link]
-
MDPI. (n.d.). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Available at: [Link]
-
LinkedIn. (2024). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Available at: [Link]
-
PubMed Central. (n.d.). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Available at: [Link]
-
PubMed Central. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link]
-
University Course Material. (n.d.). Chapter 45 — Asymmetric synthesis. Available at: [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]
- 12. Dicarbonyl reduction by single enzyme for the preparation of chiral diols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,3-Butanediol - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Safe Handling of (R)-4-Benzyloxy-1,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Benzyloxy-1,3-butanediol, a chiral building block vital in sophisticated organic synthesis, demands a nuanced understanding of its handling and safety profile. This guide, compiled by a Senior Application Scientist, provides an in-depth analysis of its properties, safe handling protocols, and emergency procedures, ensuring both laboratory safety and experimental integrity.
Introduction: The Role of this compound in Modern Synthesis
This compound is a key chiral intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its stereospecific nature makes it an invaluable tool for creating enantiomerically pure compounds, where the three-dimensional arrangement of atoms is critical for biological activity.[3] The presence of a benzyloxy group enhances its reactivity and solubility, making it a versatile reagent in the development of novel therapeutics.[1] Given its integral role in drug discovery and development, a thorough understanding of its safe handling is paramount for all personnel involved in its use.
Physicochemical and Toxicological Profile
While specific toxicological data for this compound is not extensively available in the public domain, a comprehensive safety assessment can be formulated by examining its chemical properties and the profiles of structurally related compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₃ | [4] |
| Molecular Weight | 196.24 g/mol | [4] |
| Appearance | Colorless to light orange to yellow clear liquid or white to almost white powder/crystal | [1] |
| Boiling Point | 138 °C at 0.5 mmHg | |
| Melting Point | 73.0 to 77.0 °C (for solid form) | |
| Solubility | Soluble in methanol | |
| CAS Number | 81096-93-7 | [4] |
Toxicological Assessment
According to at least one supplier's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, this does not imply an absence of potential health effects, and standard laboratory precautions should always be observed.
Insight into its potential biological effects can be drawn from studies on its structural analogs. The related compound, 1,3-butanediol, has been investigated for its physiological and metabolic effects.[5][6] It is known to be metabolized in the body to β-hydroxybutyrate (βHB), a ketone body.[5][7] A novel ketone ester, bis-hexanoyl (R)-1,3-butanediol (BH-BD), which is hydrolyzed to (R)-1,3-butanediol, has undergone toxicological evaluation.[8] In a 90-day study in rats, high doses of BH-BD resulted in transient adverse effects such as incoordination and decreased activity.[8]
Given the benzyloxy moiety, the metabolic profile of this compound may differ from that of simple 1,3-butanediol. The potential for the formation of benzoic acid or other metabolites from the benzyl group should be considered, although specific data is lacking.
Prudent Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when handling any chemical, including those not formally classified as hazardous. The following protocols are based on general best practices for handling chiral building blocks in a research and development setting.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
The following PPE should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Protective Clothing: A laboratory coat should be worn to protect the skin and personal clothing.
-
Respiratory Protection: In situations where ventilation is inadequate and there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator may be necessary.
Caption: Workflow for selecting and using Personal Protective Equipment.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent any potential degradation.
-
Temperature: Some suppliers recommend refrigerated storage (0-10°C), while others state room temperature is acceptable, with a recommendation for a cool, dark place (<15°C). Always refer to the supplier's specific instructions.
-
Atmosphere: For the liquid form, storage under an inert gas is recommended as it may be air and heat sensitive.
-
Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.
-
Incompatible Materials: While specific reactivity data is limited, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases. The structurally related 1,4-butanediol is known to be heat and light sensitive and reacts with acid chlorides, acid anhydrides, and oxidizing agents.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Spill Cleanup
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent further spread of the material. Contact your institution's environmental health and safety department for assistance.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: (R)-4-Benzyloxy-1,3-butanediol as a Versatile C4 Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (R)-4-Benzyloxy-1,3-butanediol
In the landscape of pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological activities.[1][2][3] this compound has emerged as a crucial C4 chiral building block, offering a synthetically versatile scaffold for the construction of stereochemically complex targets.[1][4] Its utility stems from the presence of two distinct hydroxyl groups—a primary (C1) and a secondary (C3)—and a stable benzyl ether protecting group at the C4 position. This arrangement allows for selective chemical manipulation, making it an ideal starting material for the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1][4]
This guide provides an in-depth look at the properties of this compound and detailed protocols for its application, designed to provide both the "how" and the "why" for chemists in the field.
Physicochemical and Chiral Properties
A thorough understanding of the physical and chemical properties of a building block is the foundation of successful synthesis. The data below has been compiled from various chemical suppliers and databases.[4][5][6]
| Property | Value | Source |
| IUPAC Name | (3R)-4-(phenylmethoxy)butane-1,3-diol | PubChem[6] |
| CAS Number | 81096-93-7 | TCI Chemicals |
| Molecular Formula | C₁₁H₁₆O₃ | PubChem[6] |
| Molecular Weight | 196.25 g/mol | Chem-Impex[4] |
| Appearance | Colorless to light yellow/orange liquid or solid | TCI America, TCI Chemicals[5] |
| Boiling Point | 138-141 °C at 0.5 mmHg | Chem-Impex, TCI Chemicals[4] |
| Melting Point | 73-77 °C (if solid) | TCI America[5] |
| Density | ~1.025 g/mL at 25 °C (for related compounds) | Sigma-Aldrich |
| Optical Rotation | [α]²⁰/D = -7° to -13° (c=1 in Methanol) | Chem-Impex[4] |
| Purity (Chiral) | ≥ 98% ee | TCI Chemicals |
| Storage | 2-8 °C, under inert gas, protected from air and heat | TCI Chemicals |
Core Concept: The Synthetic Versatility of a Differentially Protected Diol
The primary strategic advantage of this compound lies in the differential reactivity of its two hydroxyl groups. The primary alcohol at C1 is sterically more accessible and therefore more nucleophilic than the secondary alcohol at C3. This inherent difference allows for selective protection or functionalization of the C1 hydroxyl in the presence of the C3 hydroxyl.
Furthermore, the benzyl (Bn) ether at C4 is a robust protecting group, stable to a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments.[7] It can be readily removed under reductive conditions (e.g., hydrogenolysis), which are orthogonal to the removal conditions for many other common alcohol protecting groups like silyl ethers (removed by fluoride) or acetals (removed by acid).[7][8] This orthogonality is a cornerstone of modern multi-step synthesis.[9]
Caption: Strategic functionalization pathways for this compound.
Application Protocol 1: Selective Protection and Oxidation to a Chiral γ-Lactone
This protocol demonstrates a common two-step sequence: the selective protection of the primary alcohol followed by oxidation of the secondary alcohol to form a valuable chiral γ-lactone intermediate. Such lactones are precursors to numerous natural products and pharmaceuticals.
Principle: The sterically less hindered primary C1-hydroxyl is selectively protected with a bulky silyl ether, tert-butyldimethylsilyl (TBDMS) chloride. The remaining secondary C3-hydroxyl is then oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP). The benzyl ether at C4 remains intact throughout this sequence. Subsequent deprotection and cyclization can yield the lactone.
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
Part A: Selective Silylation of the Primary Hydroxyl
-
Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous DCM to a concentration of ~0.1 M.
-
Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until dissolved. Cool the flask to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Scientist's Note: Imidazole acts as both a base to activate the alcohol and a nucleophilic catalyst. Using a slight excess of TBDMSCl ensures full conversion of the more reactive primary alcohol. The low temperature minimizes potential side reactions, including the protection of the secondary alcohol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf value than the starting diol.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C1-protected intermediate.
Part B: Oxidation of the Secondary Hydroxyl
-
Setup: Dissolve the purified silyl ether from Part A (1.0 eq) in anhydrous DCM (~0.1 M) in an argon-purged flask.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically complete within 1-2 hours.
-
Scientist's Note: DMP is a mild and selective oxidant for primary and secondary alcohols. It avoids the harsh conditions and heavy metal waste associated with chromium-based oxidants.
-
-
Reaction Monitoring: Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear. Extract with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude ketone by flash column chromatography to yield the desired product, (R)-1-((tert-butyldimethylsilyl)oxy)-4-(benzyloxy)butan-3-one.
Analytical Validation:
-
¹H NMR: Confirm the disappearance of the C3-CH(OH) proton multiplet and the appearance of new signals corresponding to the C2-CH₂ adjacent to the ketone.
-
¹³C NMR: Observe the appearance of a ketone carbonyl signal (~210 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the product.
Caption: Workflow for the synthesis of a chiral ketone intermediate.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The compound may be an irritant to the eyes, skin, and respiratory system. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C. Refer to the Safety Data Sheet (SDS) from the supplier for complete hazard and handling information.
Conclusion
This compound is a powerful and versatile chiral building block whose value is derived from its pre-installed stereocenter and differentially reactive functional groups. The strategic presence of a stable benzyl ether and two distinct hydroxyl groups provides a reliable platform for complex molecular construction. The protocols outlined herein demonstrate just one of the many synthetic routes this molecule enables, cementing its role as an indispensable tool for chemists engaged in the pursuit of enantiomerically pure pharmaceuticals and fine chemicals.
References
- Google Patents. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
Royal Society of Chemistry. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. [Link]
-
PubMed Central. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link]
-
National Center for Biotechnology Information. This compound | C11H16O3 - PubChem. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
ResearchGate. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. [Link]
-
ResearchGate. ORGANIC SYNTHESIS. [Link]
- Google Patents. US6521763B1 - Method for producing gamma-butyrolactone.
-
PubMed Central. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Wikipedia. 1,3-Butanediol. [Link]
-
Royal Society of Chemistry. Protecting groups. [Link]
Sources
- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. york.ac.uk [york.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Benzyloxy-1,3-butanediol | 71998-70-4 | TCI AMERICA [tcichemicals.com]
- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. learninglink.oup.com [learninglink.oup.com]
Analytical methods for (R)-4-Benzyloxy-1,3-butanediol analysis
Application and Protocol Guide
Topic: Analytical Methods for (R)-4-Benzyloxy-1,3-butanediol Analysis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a chiral building block of significant interest in pharmaceutical synthesis due to its versatile 1,3-diol structure, which is a common motif in many natural products and active pharmaceutical ingredients (APIs). The stereochemical integrity of this intermediate is paramount, as the biological activity and safety profile of the final API can be critically dependent on its absolute configuration. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric purity and confirm the chemical identity of this compound. This guide provides a comprehensive overview of the principal analytical techniques, detailed experimental protocols, and method validation strategies essential for the rigorous quality control of this key chiral intermediate.
Introduction: The Imperative of Stereospecific Analysis
The three-dimensional arrangement of atoms in a molecule can lead to profound differences in its interaction with other chiral entities, such as biological receptors and enzymes. For a chiral molecule like this compound, its enantiomer, (S)-4-Benzyloxy-1,3-butanediol, may exhibit different biological activity or even undesirable side effects. Therefore, controlling the stereochemistry during synthesis and verifying the enantiomeric excess (ee) of the final product is a non-negotiable aspect of drug development and manufacturing. This necessitates analytical methods that are not only accurate and precise for quantifying the compound but are also highly specific for distinguishing between its enantiomers.
Core Analytical Techniques for Chiral Analysis
The analysis of this compound relies on a suite of advanced analytical techniques. The choice of method is often dictated by the specific analytical goal, whether it is routine quality control, structural elucidation, or trace-level impurity detection.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The technique achieves separation by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
-
Principle of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. The difference in the stability and energy of these complexes results in different retention times on the column, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral molecules, including diols.
-
Causality in Method Design: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical. For a molecule like 4-benzyloxy-1,3-butanediol, which possesses both polar hydroxyl groups and a nonpolar benzyl group, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) methods can be explored. Reversed-phase methods are often preferred for their compatibility with mass spectrometry (LC-MS)[1]. The detector is typically a UV detector, as the benzyl group provides a strong chromophore.
Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.
-
Principle of Separation: Similar to chiral HPLC, separation is achieved on a column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers partition differently between the mobile gas phase and the stationary phase, leading to separation.
-
Application Insights: Direct analysis of the diol may be challenging due to its polarity and potential for thermal degradation. Derivatization of the hydroxyl groups (e.g., silylation or acylation) is a common strategy to increase volatility and improve peak shape. A flame ionization detector (FID) is typically used for its robust and universal response to organic compounds[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers (as they have identical spectra in an achiral solvent), it is a powerful tool for determining enantiomeric purity after derivatization with a chiral derivatizing agent (CDA).[4]
-
Principle of Enantiodiscrimination: A CDA, which is itself enantiomerically pure, reacts with the analyte's enantiomers to form a mixture of diastereomers.[4] These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine the enantiomeric ratio.[5][6] For diols, chiral boric acids or Mosher's acid (MTPA) are effective CDAs.[5][6]
-
Structural Elucidation: Beyond purity, NMR (¹H, ¹³C, COSY, HSQC) is indispensable for the unambiguous confirmation of the molecule's chemical structure. Specific correlations in ¹³C NMR spectra of 1,3-diol acetonide derivatives can also be used to determine the relative syn/anti stereochemistry.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and structure of the analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a highly sensitive and specific analytical tool.
-
Structural Confirmation: The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For 4-benzyloxy-1,3-butanediol, characteristic fragments would include the loss of a benzyloxy radical or cleavages related to the butanediol backbone.[9]
-
Trace Analysis: LC-MS is particularly valuable for detecting and quantifying trace-level impurities and degradation products, offering sensitivity that is often superior to UV detection.[1]
Comparative Analysis of Key Techniques
The selection of an analytical method is a strategic decision based on a balance of performance characteristics, sample throughput, and available instrumentation.
| Technique | Primary Application | Advantages | Limitations | Typical Use Case |
| Chiral HPLC-UV | Enantiomeric Purity (ee%) | High accuracy & precision, robust, widely available. | Moderate sensitivity, requires a chromophore. | Routine QC, release testing, stability studies. |
| Chiral GC-FID | Enantiomeric Purity (ee%) | High resolution, high sensitivity. | Requires volatile analyte or derivatization, risk of thermal degradation. | Analysis of raw materials and key intermediates. |
| NMR (with CDA) | Enantiomeric Purity (ee%), Structural Elucidation | Absolute method (no calibration curve needed for ee%), provides structural info. | Lower sensitivity, potential for kinetic resolution during derivatization. | Structural confirmation, reference standard characterization, orthogonal method for ee%. |
| LC-MS | Impurity Profiling, Quantification | High sensitivity and specificity, molecular weight confirmation. | Ion suppression effects, higher instrument complexity and cost. | Metabolite identification, analysis in complex matrices, trace impurity analysis.[1] |
Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.
Workflow for Chiral HPLC Method Development
The logical flow of developing a robust chiral HPLC method is crucial for success. This involves screening different chiral stationary phases and mobile phase conditions to achieve optimal separation.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol describes a method for separating the enantiomers of 4-Benzyloxy-1,3-butanediol using a polysaccharide-based CSP.
-
Instrumentation:
-
HPLC system with UV detector (e.g., Agilent 1260/1290 or equivalent)[10].
-
Chiral Column: Polysaccharide-based CSP, such as Daicel CHIRALPAK® AD-H or Phenomenex Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
This compound Reference Standard
-
Racemic (R/S)-4-Benzyloxy-1,3-butanediol
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: 90:10 (v/v) Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (for the benzyl chromophore)
-
Injection Volume: 10 µL
-
-
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
System Suitability Solution (Racemic): Dissolve racemic 4-benzyloxy-1,3-butanediol in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Test Sample: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Injection Sequence:
-
Inject the mobile phase (blank) to ensure no carryover.
-
Inject the System Suitability Solution six times.
-
Inject the Test Sample in duplicate.
-
-
System Suitability Test (SST):
-
From the six replicate injections of the racemic solution, calculate the resolution between the two enantiomer peaks. The resolution must be ≥ 1.5.
-
The relative standard deviation (RSD) for the peak areas of the six replicates should be ≤ 2.0%.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the pure standard (if available) or by spiking the racemate.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A) of the R and S enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] x 100
-
-
Protocol 2: NMR Analysis with a Chiral Derivatizing Agent
This protocol outlines the use of a chiral boric acid derivative to determine the enantiomeric purity of the diol via ¹H NMR. Chiral boric acids react readily with diols to form stable cyclic esters.[5][6]
Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.
-
Instrumentation & Reagents:
-
Procedure:
-
Sample Preparation: In a small vial, accurately weigh approximately 5-10 mg of the 4-benzyloxy-1,3-butanediol sample.
-
Derivatization: Add a slight molar excess (approx. 1.1 equivalents) of the chiral boric acid CDA directly to the vial.
-
Dissolution: Add ~0.6 mL of the deuterated NMR solvent. Cap the vial and gently swirl until all solids are dissolved and the derivatization reaction is complete (typically rapid at room temperature).
-
NMR Acquisition: Transfer the resulting solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
The reaction forms two diastereomeric cyclic boronate esters. Identify a pair of well-resolved signals in the spectrum corresponding to a specific proton in the two diastereomers.
-
Carefully integrate both signals (I_dia1 and I_dia2).
-
Calculate the enantiomeric ratio directly from the integrals. For example, if the CDA is the (S)-enantiomer, the ratio of the (R)-diol derivative to the (S)-diol derivative is I_R / I_S.
-
-
Method Validation According to ICH Guidelines
Any analytical method intended for quality control in a regulatory environment must be validated to demonstrate its suitability for its intended purpose.[11] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
For a chiral purity method, the undesired enantiomer is treated as an impurity. The validation must therefore address parameters for both the main component (assay) and the impurity.[13]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., its enantiomer, impurities, degradation products). | Peak purity analysis (e.g., via PDA detector) shows no co-elution. Resolution between enantiomers is > 1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.998 for both enantiomers. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For the undesired enantiomer: From the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples with known amounts of the enantiomers (spiking). | Recovery should be within 90-110% for the undesired enantiomer at various levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 5.0% for the undesired enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision (RSD) at this concentration should be acceptable. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C). | System suitability parameters (e.g., resolution) should remain within acceptable limits. |
The development and validation of analytical procedures are guided by the principles laid out in ICH Q14, which encourages a more systematic, lifecycle-based approach.[14][15]
References
- Bell, D. S. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.
- DeJongh, D. C., et al. (1969). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Evans, D. A., et al. (1991). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 32(45), 6565-6568.
- Qiu, J., et al. (2018). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Biotechnology for Biofuels, 11(1), 263.
- Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5434-5438.
- Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry, 14(2), 914-919.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- PrepChem.com. (n.d.). Synthesis of A. 4-Benzyloxybutanol.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Zhang, L., et al. (2024). Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide. Journal of Analytical Science and Technology, 15(1), 1-9.
- Rychnovsky, S. D., & Skalitzky, D. J. (1990). A simple method for the assignment of the relative and absolute configuration of 1,3-diols. Tetrahedron letters, 31(7), 945-948.
- Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace.
- Zhang, H., et al. (2020). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se pu= Chinese journal of chromatography, 38(10), 1199–1204.
- ICH. (2023). Analytical Procedure Development Q14.
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Application Note: A Validated HPLC Method for the Chiral Purity Determination of (R)-4-Benzyloxy-1,3-butanediol
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-4-Benzyloxy-1,3-butanediol, a key chiral building block in pharmaceutical synthesis. The method provides a reliable protocol for quantifying the chiral purity and separating the (R)-enantiomer from its (S)-enantiomer. The separation is achieved on a polysaccharide-based chiral stationary phase under normal-phase conditions with UV detection. This application note provides a complete methodology, including instrument parameters, sample preparation, system suitability criteria, and a validation strategy aligned with ICH Q2(R1) guidelines, making it suitable for implementation in research, development, and quality control laboratories.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1] this compound is a valuable chiral precursor used in the synthesis of complex molecules where maintaining stereochemical integrity is paramount.
Therefore, a precise and reliable analytical method to determine the enantiomeric excess (e.e.) is essential for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering direct, accurate, and sensitive separation of enantiomers.[1][2] This note describes the development and validation of such a method.
Principle of Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a broad range of chiral compounds, including alcohols and aromatic molecules.[4][5]
The separation mechanism for 4-Benzyloxy-1,3-butanediol on a polysaccharide CSP is governed by a combination of intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl groups of the diol can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.
-
π-π Interactions: The benzyloxy group's aromatic ring can engage in π-π stacking with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to retention.
-
Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, creating a difference in the stability of the formed complexes and, consequently, their elution times.[6]
The selection of a normal-phase mobile phase, typically a mixture of an alkane and an alcohol, is crucial. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
Diagram of Chiral Recognition Mechanism
Caption: Chiral recognition via differential interactions.
Experimental Protocol
This protocol provides a self-validating system through rigorous adherence to system suitability checks before any sample analysis, as mandated by pharmacopeial standards like USP <621>.[7][8]
Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and UV/DAD detector.
-
Data Acquisition: Empower, Chromeleon, or Chemstation software.
-
Chiral Column: CHIRALPAK® AD-H , 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Rationale: This column is widely cited for its excellent performance in separating a variety of chiral compounds, including those with aromatic and hydroxyl groups.[9]
-
Chemicals: HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof), this compound reference standard, and racemic (RS)-4-Benzyloxy-1,3-butanediol for system suitability.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
| Diluent | Mobile Phase |
Rationale for Choices: A Hexane/Ethanol mobile phase provides an optimal polarity for interaction with the polysaccharide CSP. A flow rate of 1.0 mL/min for a 4.6 mm ID column is standard practice. The 25 °C column temperature ensures consistent and reproducible retention times. UV detection at 254 nm is chosen due to the strong absorbance of the benzyl chromophore.
Preparation of Solutions
-
Racemic Standard Solution (for System Suitability):
-
Accurately weigh approximately 10 mg of racemic (RS)-4-Benzyloxy-1,3-butanediol.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
-
-
Test Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
-
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be qualified by performing an SST. This ensures the system is operating correctly and can produce reliable results.[10]
-
Inject the Racemic Standard Solution five (5) times.
-
Evaluate the following parameters based on the chromatograms:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0 . This ensures baseline separation for accurate quantification.
-
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0 .
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the (R)-enantiomer from the five replicate injections must be ≤ 2.0% .
-
Analytical Procedure
-
Perform and pass the System Suitability Test.
-
Inject the Test Sample Solution in duplicate.
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as established by the racemic standard injection. Typically, the (R)-enantiomer will have a different retention time from the (S)-enantiomer.
Calculation of Chiral Purity
The chiral purity, expressed as enantiomeric excess (% e.e.), is calculated using the peak areas from the sample chromatogram:
% Chiral Purity (Area %) of (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer.
-
Area(S) = Peak area of the unwanted (S)-enantiomer.
Analytical Workflow Diagram
Caption: Step-by-step HPLC analysis workflow.
Method Validation Strategy
To demonstrate that this analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] The objective of validation is to confirm that the method provides an acceptable degree of linearity, accuracy, and precision.[11]
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers in the racemic standard, proving the method can unequivocally assess each enantiomer in the presence of the other.
-
Linearity: Assessed by preparing a series of solutions of the (S)-enantiomer spiked into the (R)-enantiomer at different levels (e.g., 0.1% to 2.0% of the main peak concentration). A linear relationship between the peak area of the (S)-enantiomer and its concentration should be established. A minimum of 5 concentrations is recommended.[11]
-
Accuracy: Determined by analyzing samples of this compound spiked with known amounts of the (S)-enantiomer. The recovery of the (S)-enantiomer is then calculated.
-
Precision:
-
Repeatability: Assessed by analyzing six independent preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling chiral impurities at low levels.
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters, such as the mobile phase composition (e.g., ±2% Ethanol), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min), and observing the effect on resolution and retention times.
References
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system Source: ResearchGate URL: [Link]
-
Title: A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase Source: IOSR Journal URL: [Link]
-
Title: Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector Source: ResearchGate URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ACS Omega URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Note: Acetonide Protection of (R)-4-Benzyloxy-1,3-butanediol
Introduction: The Strategic Role of (R)-4-Benzyloxy-1,3-butanediol in Asymmetric Synthesis
This compound is a valuable chiral building block in modern organic synthesis. Its stereodefined 1,3-diol motif, combined with a stable benzyl ether protecting group, makes it an ideal precursor for the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates. The diol functionality, however, presents a challenge; the primary and secondary hydroxyl groups have similar reactivity, and their presence can interfere with reactions targeting other parts of a molecule (e.g., Grignard reactions or certain oxidations).
To overcome this, a common and crucial strategy is the temporary protection of the 1,3-diol moiety. This application note provides a detailed, field-proven protocol for the protection of this compound as a cyclic acetal, specifically an acetonide ((R)-4-((benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane). This transformation is robust, high-yielding, and employs common laboratory reagents. Acetonides are favored protecting groups because they are easy to install, stable to a wide range of non-acidic reagents (e.g., bases, nucleophiles, and reducing agents), and can be readily removed under mild acidic conditions.[1][2]
Reaction Principle: Acid-Catalyzed Acetal Formation
The protection of a 1,2- or 1,3-diol as an acetonide is an equilibrium reaction that involves the formation of a five- or six-membered cyclic ketal, respectively.[3] The reaction is catalyzed by a Brønsted or Lewis acid.[4] In this protocol, we utilize 2,2-dimethoxypropane as both the acetone source and a water scavenger, with a catalytic amount of p-toluenesulfonic acid (p-TsOH) as the acid catalyst.
Mechanism Insight: The mechanism proceeds via several reversible steps[5][6]:
-
Protonation: The acid catalyst protonates one of the methoxy groups of 2,2-dimethoxypropane, making it a good leaving group (methanol).
-
Carbocation Formation: Loss of methanol generates a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the electrophilic carbocation.
-
Hemiketal Intermediate: This forms a protonated hemiketal intermediate, which then loses a proton.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the hemiketal carbon in an intramolecular fashion, facilitated by protonation of the remaining methoxy group and subsequent loss of a second molecule of methanol.
-
Deprotonation: Final deprotonation yields the stable 1,3-dioxolane ring.
The use of 2,2-dimethoxypropane is highly advantageous as it reacts with the water byproduct to form acetone and methanol, driving the equilibrium toward the product side and ensuring a high conversion rate.[3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
Introduction: The Significance of (R)-4-Benzyloxy-1,3-butanediol
An Application Note and Protocol for the Scale-Up Synthesis of (R)-4-Benzyloxy-1,3-butanediol
Chiral 1,3-diols are indispensable building blocks in modern asymmetric synthesis, serving as crucial intermediates in the production of a wide array of high-value molecules, from natural products to life-saving pharmaceuticals.[1][2][3] Among these, this compound is a particularly valuable synthon. Its stereodefined diol functionality, coupled with a versatile benzyl protecting group, makes it a key precursor for the synthesis of azetidinone derivatives, which are core components of penem and carbapenem β-lactam antibiotics.[4][5] The increasing demand for these antibiotics necessitates robust, scalable, and economically viable methods for producing this chiral intermediate with high enantiomeric purity.
This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, addressing critical process parameters, safety considerations, and purification strategies essential for transitioning from bench-scale to pilot-plant production. The methodology detailed herein focuses on a reliable chemical synthesis route involving the asymmetric reduction of a prochiral keto-ester, a strategy well-suited for industrial application.
Synthetic Strategy: A Two-Step Approach to Enantiopurity
The selected synthetic route proceeds in two primary stages: (1) the synthesis of the key intermediate, ethyl 4-benzyloxy-3-oxobutanoate, and (2) the diastereoselective reduction of this β-keto ester to afford the target chiral diol.
-
Preparation of the β-Keto Ester Precursor: The synthesis begins with the formation of ethyl 4-benzyloxy-3-oxobutanoate. This is achieved via a Claisen-type condensation, a classic and highly scalable carbon-carbon bond-forming reaction. This precursor contains the complete carbon skeleton and the necessary functional handles for the subsequent stereoselective transformation.
-
Asymmetric Reduction: The crux of the synthesis lies in the highly selective reduction of the ketone functionality. While various biocatalytic methods exist for similar transformations[6][7][8], this protocol employs a chemical reduction using sodium borohydride (NaBH₄). The rationale for this choice in a scale-up context is multifaceted: it is a cost-effective, readily available, and powerful reducing agent with well-understood reactivity.[9][10] The stereochemical control is achieved by leveraging the inherent substrate-controlled diastereoselectivity, often enhanced by the presence of the benzyloxy group which can chelate or sterically direct the incoming hydride. This approach provides a practical balance between enantioselectivity, cost, and operational simplicity for industrial production.
The overall workflow is designed to be linear and efficient, minimizing complex manipulations and facilitating a streamlined production process.
Figure 1: Overall workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory or manufacturing environment. Adherence to all institutional and governmental safety regulations is mandatory.
Part A: Synthesis of Ethyl 4-Benzyloxy-3-oxobutanoate
Rationale: This step constructs the carbon backbone of the target molecule. The use of sodium ethoxide as a base facilitates the Claisen condensation between ethyl benzyloxyacetate and ethyl acetate. The reaction is performed under anhydrous conditions to prevent hydrolysis of the esters and deactivation of the base.
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| Ethanol (anhydrous) | 46.07 | 1.5 L | - | - |
| Sodium Metal | 22.99 | 69.0 g | 3.0 | 1.5 |
| Ethyl Benzyloxyacetate | 194.21 | 388.5 g | 2.0 | 1.0 |
| Ethyl Acetate | 88.11 | 264.3 g | 3.0 | 1.5 |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), a thermocouple, and a nitrogen inlet. Ensure the system is completely dry.
-
Base Preparation: Under a nitrogen atmosphere, charge the reactor with 1.5 L of anhydrous ethanol. Carefully add the sodium metal in small portions to control the exothermic reaction and hydrogen evolution. Allow the sodium to react completely to form sodium ethoxide.
-
Reagent Addition: Once the sodium has fully dissolved and the solution has cooled to room temperature, add the ethyl benzyloxyacetate (388.5 g) dropwise over 30 minutes.
-
Condensation: Add the ethyl acetate (264.3 g) dropwise over 1 hour, maintaining the internal temperature below 30°C using the reactor jacket. After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl benzyloxyacetate is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly quench the reaction by adding 1 L of 2M hydrochloric acid (HCl) until the pH is ~5-6. Be cautious as this is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (1 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude keto-ester. This product is often used in the next step without further purification.
-
Part B: Asymmetric Reduction to this compound
Rationale: This is the key stereochemistry-defining step. Sodium borohydride is a mild and selective reducing agent. The reaction is performed at low temperature (0-5°C) to maximize diastereoselectivity, as higher temperatures can lead to reduced selectivity and the formation of unwanted byproducts. Ethanol is chosen as a protic solvent which is compatible with NaBH₄ and has good solubility for the substrate.
| Reagent | MW ( g/mol ) | Amount (from Part A) | Moles | Equiv. |
| Ethyl 4-Benzyloxy-3-oxobutanoate | 236.26 | ~472 g (crude) | ~2.0 | 1.0 |
| Ethanol (anhydrous) | 46.07 | 2.5 L | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 90.8 g | 2.4 | 1.2 |
Procedure:
-
Reactor Setup: In a 10 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, dissolve the crude ethyl 4-benzyloxy-3-oxobutanoate (~472 g) in 2.5 L of anhydrous ethanol.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Reductant Addition: Once the target temperature is reached, add the sodium borohydride (90.8 g) portion-wise over 2-3 hours. Maintain the internal temperature below 5°C throughout the addition. Caution: Hydrogen gas is evolved.[11][12]
-
Reaction: Stir the reaction mixture at 0-5°C for an additional 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ketone by TLC.
-
Work-up and Purification:
-
Slowly quench the reaction by the dropwise addition of 2M HCl at 0-5°C until the pH is ~7 and gas evolution ceases.
-
Remove the bulk of the ethanol under reduced pressure.
-
Add 1 L of deionized water to the residue and extract with dichloromethane (DCM) (3 x 750 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude diol as a viscous oil.
-
Purification: For scale-up, the crude product should be purified by vacuum distillation. For laboratory scale, purification can be achieved via silica gel column chromatography.
-
Part C: Quality Control and Characterization
Rationale: Rigorous analytical testing is essential to validate the identity, purity, and stereochemical integrity of the final product. This ensures the material meets the stringent specifications required for pharmaceutical applications.
| Analysis | Specification | Purpose |
| ¹H and ¹³C NMR | Conforms to structure | Confirms chemical identity and structural integrity. |
| FTIR | Shows characteristic O-H and C-O stretches | Confirms the presence of key functional groups. |
| Mass Spectrometry | Matches calculated molecular weight | Confirms molecular weight and formula. |
| Chiral HPLC | ≥99% enantiomeric excess (ee) | Quantifies the enantiomeric purity, the most critical parameter. |
| Purity (GC or HPLC) | ≥98% | Determines overall chemical purity. |
Scale-Up and Process Safety Considerations
Transitioning from the laboratory to a pilot or industrial scale introduces challenges that must be proactively managed.
-
Thermal Management: Both the formation of sodium ethoxide and the sodium borohydride reduction are significantly exothermic. A jacketed reactor with a reliable cooling system is non-negotiable. The rate of reagent addition must be carefully controlled to prevent thermal runaways.
-
Hydrogen Evolution: The reaction of sodium with ethanol and the quenching of excess NaBH₄ produce flammable hydrogen gas.[13] The reactor must be operated in a well-ventilated area (e.g., a fume hood or an appropriately designed plant environment) under an inert nitrogen atmosphere, and all sources of ignition must be eliminated.
-
Reagent Handling:
-
Sodium Metal: Highly reactive with water and moisture. Must be handled under an inert atmosphere or mineral oil.
-
Sodium Borohydride: Water-reactive and corrosive.[12][14] Inhalation of dust should be avoided, and appropriate PPE, including gloves, safety glasses, and a lab coat, is required.[12][14]
-
Benzyl-containing reagents: Can be lachrymatory and irritants. Handle in a well-ventilated area.
-
-
Purification at Scale: While column chromatography is suitable for small quantities, it is impractical and costly for large-scale production. Vacuum distillation is the preferred method for purifying diols.[15][16] The distillation apparatus must be appropriately sized, and the vacuum pressure carefully controlled to avoid product decomposition at high temperatures.
Expected Results
| Parameter | Expected Value |
| Overall Yield | 65-75% (over two steps) |
| Appearance | Colorless to pale yellow viscous oil |
| Chemical Purity (GC/HPLC) | >98% |
| Enantiomeric Excess (Chiral HPLC) | >99% (R) |
References
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. Available at: [Link]
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. Available at: [Link]
-
Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. Available at: [Link]
-
Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. MDPI. Available at: [Link]
-
Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO. PubMed Central. Available at: [Link]
-
This compound | C11H16O3. PubChem. Available at: [Link]
-
Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. Available at: [Link]
- Purification of 1,4-butanediol. Google Patents.
-
Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. ResearchGate. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. Available at: [Link]
- Process for bio-1,3-butanediol purification from a fermentation broth. Google Patents.
-
Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available at: [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California. Available at: [Link]
-
Diol synthesis by dihydroxylation. Organic Chemistry Portal. Available at: [Link]
-
SODIUM BOROHYDRIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available at: [Link]
-
A New Method For Industrial Production of 2,3-Butanediol. SCIRP. Available at: [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available at: [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. Available at: [Link]
-
General scheme and major methods studied for the recovery and purification of 1,3-propanediol from fermentation broth. ResearchGate. Available at: [Link]
-
Microbial production of 2,3-butanediol for industrial applications. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]
-
Sodium Borohydride SOP. Ohio State University. Available at: [Link]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of lignans of the dibenzylbutanediol and tetrahydrodibenzocyclooctene series. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Process for preparing 1,4-butanediol. Google Patents.
-
Asymmetric catalytic[6][7]- or[7][7]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Semantic Scholar. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of lignans of the dibenzylbutanediol and tetrahydrodibenzocyclooctene series - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. nj.gov [nj.gov]
- 15. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 16. gccpo.org [gccpo.org]
Application Notes & Protocols: A Guide to the Strategic Use of Novel Organic Compounds in Drug Discovery
Introduction: The Indispensable Role of Novel Organic Compounds in Pharmaceutical Innovation
The exploration and development of novel organic compounds are the lifeblood of modern drug discovery.[1][2] These compounds offer the chemical diversity required to interrogate complex biological pathways, identify novel therapeutic targets, and ultimately engineer safer, more effective medicines. The journey from a conceptual molecular design to a viable drug candidate is a sophisticated, multidisciplinary endeavor, blending the art of synthetic chemistry with the rigor of analytical characterization and biological evaluation.[3][4]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will navigate the critical stages of leveraging novel organic compounds, from their rational design and synthesis to their comprehensive characterization and application in robust biological assays.
I. Design and Synthesis: From In Silico to In the Flask
The conception of a new organic compound is rooted in a well-defined therapeutic hypothesis, such as the inhibition of a particular enzyme or the modulation of a cellular receptor. The design phase heavily relies on computational chemistry and a profound understanding of Structure-Activity Relationships (SAR) to forecast the molecule's properties and potential biological effects.[5]
A. Key Synthetic Strategies
The creation of a novel organic compound is a meticulously planned series of chemical reactions.[6] The chosen synthetic pathway must be efficient, scalable, and yield the target molecule in high purity.[] Two predominant strategies are:
-
Target-Oriented Synthesis (TOS): This traditional approach focuses on the construction of a single, predetermined molecular target. TOS is frequently utilized when a natural product with established biological activity serves as the blueprint for the new compound.
-
Diversity-Oriented Synthesis (DOS): In contrast, DOS aims to produce a wide array of structurally diverse compounds from a common starting point.[8] This method is invaluable for high-throughput screening campaigns designed to explore vast chemical landscapes for initial "hit" compounds.
B. Protocol: A Generalized Synthetic Workflow
The following protocol details a general workflow for the synthesis of a novel organic compound. It is crucial to recognize that specific reaction parameters (e.g., temperature, solvent, catalyst) will be highly dependent on the specific target molecule.
Experimental Protocol: Synthesis of a Hypothetical Novel Compound (NOC-1)
-
Reaction Setup:
-
In a dry, nitrogen-flushed round-bottom flask, combine the primary starting material (1.0 equivalent) with the appropriate anhydrous solvent.
-
Stir the resulting mixture at room temperature for approximately 10 minutes to ensure homogeneity.
-
-
Reagent Addition:
-
Slowly introduce the secondary reagent (1.2 equivalents) to the reaction mixture using a syringe.
-
If the reaction is exothermic, maintain a stable temperature using an ice bath.
-
-
Reaction Monitoring:
-
Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the crude product under reduced pressure.
-
Purify the resulting residue via column chromatography on silica gel, using an appropriate solvent system as the eluent.
-
-
Characterization:
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): Many organic reagents are sensitive to atmospheric oxygen and moisture. A nitrogen atmosphere is crucial to prevent their degradation and the formation of unwanted byproducts.
-
Anhydrous Solvents: Water can react with and decompose many reagents used in organic synthesis, leading to diminished yields and the generation of impurities.
-
Reaction Monitoring: Continuous monitoring is essential to determine the optimal reaction time, thereby maximizing yield and minimizing the formation of degradation products.
-
Purification: Column chromatography is a fundamental technique for isolating the desired compound from unreacted starting materials and byproducts, ensuring the high purity necessary for subsequent biological testing.
II. Characterization: Confirming Identity, Purity, and Stability
The unambiguous characterization of a novel organic compound is an absolute prerequisite for its use in any biological context.[1][11] This critical step verifies the molecular structure, quantifies its purity, and provides valuable insights into its stability.
A. Core Analytical Techniques
A combination of analytical techniques is employed to provide a comprehensive characterization of the newly synthesized compound.[12]
| Technique | Information Obtained | Typical Data Output |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including atom connectivity and stereochemistry. | 1H and 13C spectra detailing chemical shifts, coupling constants, and integration values. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information on the elemental composition. | A mass spectrum displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragments. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities. | A chromatogram showing the retention time and peak area of the compound. |
| Elemental Analysis | Confirms the elemental composition of the compound. | Percentage composition of C, H, N, and other elements, which should be within ±0.4% of the calculated values.[9] |
B. The Critical Importance of Purity
The purity of a compound is paramount. Even minute impurities can generate misleading biological data, induce toxicity, or compromise the reproducibility of experiments. A purity level of >95% is the generally accepted minimum standard for in vitro biological assays.[9]
III. Application in Drug Discovery: From Biological Activity to Preclinical Candidate
Once a novel organic compound has been synthesized and rigorously characterized, the subsequent phase involves evaluating its biological activity and potential as a therapeutic agent.
A. In Vitro Evaluation: The Initial Screen for Biological Activity
In vitro studies are conducted in controlled laboratory environments, typically utilizing isolated enzymes, cells, or tissues.[13][14] These assays provide the first assessment of a compound's efficacy and mechanism of action.[13]
Experimental Protocol: In Vitro Enzyme Inhibition Assay [15][16]
-
Reagent Preparation:
-
Prepare a stock solution of the novel organic compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the compound in the appropriate assay buffer.
-
Prepare solutions of the target enzyme and its corresponding substrate.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the various concentrations of the novel compound to the designated wells.
-
Include positive controls (a known inhibitor) and negative controls (the vehicle, e.g., DMSO).[15]
-
Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a specified duration to allow for binding.[16]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[16]
-
-
Data Acquisition:
-
Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).[16]
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the compound's concentration.
-
Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[16]
-
B. Visualizing the Drug Discovery Workflow
The following diagram illustrates the interconnected stages of utilizing a novel organic compound within a typical drug discovery pipeline.
Caption: A streamlined workflow for the development of novel organic compounds.
C. In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Compounds demonstrating promising in vitro activity are advanced to in vivo studies, which are conducted in animal models of disease.[14][18][19] These studies are indispensable for evaluating a compound's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity in a whole organism.[20][21][22][23][24]
Trustworthiness and Self-Validation:
The protocols outlined herein are designed to be self-validating. For instance, the inclusion of positive and negative controls in the enzyme inhibition assay is non-negotiable. The positive control confirms that the assay is performing as expected, while the negative control accounts for any potential effects of the vehicle.[15] Similarly, the multifaceted approach to characterization, which employs orthogonal techniques like NMR and Mass Spectrometry, provides a high degree of confidence in the compound's identity and purity.
IV. Conclusion and Future Directions
The development and application of novel organic compounds will undoubtedly remain a cornerstone of biomedical research and drug discovery.[5][25] Advances in synthetic methodologies, such as automated synthesis and flow chemistry, are enabling the rapid generation of large and diverse compound libraries. Furthermore, the integration of artificial intelligence and machine learning into the design phase is poised to revolutionize the discovery of new medicines. By adhering to the rigorous principles of synthesis, characterization, and biological evaluation detailed in this guide, researchers can significantly improve the likelihood of translating a novel organic compound into a life-altering therapeutic.
References
-
Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. National Institutes of Health. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Novel approach for drug synthesis. CORDIS | European Commission. [Link]
-
The role of Organic Chemistry in Pharmaceuticals. Reachem. [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. ReadyCell. [Link]
-
In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. Formpl. [Link]
-
Characterising new chemical compounds & measuring results. The Royal Society. [Link]
-
In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. [Link]
-
Organic synthesis toward small-molecule probes and drugs. PubMed Central. [Link]
-
ADME Properties in Drug Delivery. PubMed Central. [Link]
-
Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]
-
Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
-
The Essential Function of Organic Chemistry In The Pharmaceutical Development of New Drugs. IJSART. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
-
Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]
-
ADME DMPK Studies. Charles River Laboratories. [Link]
-
Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. ResearchGate. [Link]
-
Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! NorthEast BioLab. [Link]
-
In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide. [Link]
-
Organic Chemistry Vital Contribution to Drug Discovery and Development. Hilaris Publisher. [Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Medicinal and organic chemistry and The Goals of medicinal chemis. Modern Chemistry & Applications. [Link]
-
The In (vitro, vivo, silico)s and Outs of Research. InVivo Biosystems. [Link]
-
Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
Sources
- 1. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 8. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 18. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 19. blog.biobide.com [blog.biobide.com]
- 20. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 21. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. nebiolab.com [nebiolab.com]
- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 25. ijsart.com [ijsart.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of (R)-4-Benzyloxy-1,3-butanediol
Welcome to the technical support center for the synthesis of (R)-4-Benzyloxy-1,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and enantioselectivity of this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the widely employed method of asymmetric hydrogenation of ethyl 4-benzyloxy-3-oxobutanoate.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is consistently below expectations. What are the potential causes and how can I improve it?
Answer:
Low yield can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure. Here’s a systematic approach to diagnosing and resolving the issue:
-
Purity of Starting Material: The primary precursor, ethyl 4-benzyloxy-3-oxobutanoate, must be of high purity. Impurities can interfere with the catalyst's activity.
-
Recommendation: Purify the starting ketoester by flash column chromatography before use. Confirm its purity via ¹H NMR and/or GC-MS.
-
-
Catalyst Activity and Handling: The Ruthenium-BINAP catalyst is sensitive to air and moisture.[1] Improper handling can lead to deactivation and a significant drop in conversion.
-
Recommendation:
-
Always handle the catalyst in an inert atmosphere (glovebox or Schlenk line).
-
Use dry, degassed solvents for the reaction.
-
Consider preparing the active catalyst in situ from a stable precursor like [RuCl₂(benzene)]₂ and (R)-BINAP, which has been shown to be more reliable.[2]
-
-
-
Incomplete Reaction: The hydrogenation may not have gone to completion.
-
Recommendation:
-
Monitor the reaction progress by TLC or GC.
-
If the reaction stalls, ensure the hydrogen pressure is maintained and that there are no leaks in the system.
-
Consider increasing the reaction time or temperature, though this may impact enantioselectivity.
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Recommendation: Methanol or ethanol are commonly used and effective solvents for this reaction.[2] The reaction is typically run at temperatures between 25-50°C. A systematic optimization of these parameters may be necessary for your specific setup.
-
-
Product Loss During Work-up and Purification: The diol product is water-soluble, and significant amounts can be lost during aqueous extraction.
-
Recommendation:
-
Saturate the aqueous phase with NaCl before extraction to reduce the solubility of the diol.
-
Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
For purification, flash column chromatography on silica gel is generally effective.
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
Question: The enantiomeric excess (%ee) of my this compound is lower than the reported values. What factors influence the stereochemical outcome?
Answer:
Achieving high enantioselectivity is the primary goal of asymmetric hydrogenation. A low %ee is a common and frustrating issue. Here are the key areas to investigate:
-
Catalyst and Ligand Purity: The enantiopurity of the chiral ligand (e.g., (R)-BINAP) is paramount. Even small amounts of the opposite enantiomer can significantly erode the %ee of the product.
-
Recommendation: Use a ligand with the highest possible enantiomeric purity (≥99% ee). Verify the purity of the catalyst precursor.
-
-
Reaction Temperature and Pressure: Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the desired chiral transition state barrier.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Hydrogen pressure should also be optimized, as it can influence the catalyst's stereodifferentiating ability.[3]
-
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.
-
Recommendation: While alcohols like methanol and ethanol are standard, a screen of other solvents (e.g., THF, dichloromethane) may be beneficial if you are facing persistent issues with enantioselectivity.[4]
-
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it doesn't always correlate with better enantioselectivity and in some cases can have a negative impact.
-
Recommendation: The substrate-to-catalyst ratio (S/C) is a critical parameter. Typical S/C ratios range from 100 to 10,000. It is advisable to start with a moderate S/C ratio (e.g., 1000) and optimize from there.
-
-
Presence of Inhibitors: Certain functional groups or impurities in the substrate or solvent can coordinate to the metal center and inhibit or alter the catalytic cycle, leading to lower enantioselectivity.
-
Recommendation: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur-containing compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The asymmetric hydrogenation of a β-ketoester precursor, ethyl 4-benzyloxy-3-oxobutanoate, using a chiral Ruthenium-BINAP catalyst is a highly effective and widely adopted method. This approach, pioneered by Noyori, consistently delivers high yields and excellent enantioselectivity (>98% ee).[3]
Q2: How do I prepare the starting material, ethyl 4-benzyloxy-3-oxobutanoate?
Ethyl 4-benzyloxy-3-oxobutanoate can be synthesized by the acylation of the enolate of ethyl acetate with benzyloxyacetyl chloride. Alternatively, a more common laboratory-scale preparation involves the reaction of benzyl alcohol with diketene to form the corresponding acetoacetate, followed by esterification. A detailed protocol is provided below.[5]
Q3: What is the mechanism of the Noyori asymmetric hydrogenation?
The Noyori asymmetric hydrogenation of β-ketoesters is believed to proceed through an outer-sphere mechanism. The Ru-BINAP catalyst activates molecular hydrogen to form a ruthenium hydride species. The β-ketoester then coordinates to the ruthenium center through its two carbonyl groups, forming a chelate. The hydride is then transferred from the metal to the carbonyl carbon of the ketone, and a proton is transferred from a protic solvent or the N-H group of a diamine ligand (in other Noyori systems) to the carbonyl oxygen, yielding the chiral alcohol. The rigid chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer in excess.[6]
Q4: How can I effectively purify the final product?
This compound is a relatively polar compound. After the reaction, the catalyst is typically removed by passing the reaction mixture through a short plug of silica gel. The solvent is then removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[7]
Q5: Are there any common byproducts I should be aware of?
Potential byproducts can include the starting ketoester (from incomplete reaction), the corresponding ethyl ester of the reduced product (if transesterification occurs with an alcohol solvent), and potentially products resulting from the hydrogenolysis of the benzyl ether protecting group, although this is less common under typical hydrogenation conditions for this transformation.[2] Careful monitoring of the reaction and purification are key to obtaining the pure product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Benzyloxy-3-oxobutanoate
This protocol describes a common method for preparing the ketoester precursor.
Materials:
-
Benzyl alcohol
-
Diketene
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Acylation of Benzyl Alcohol: In a fume hood, to a stirred solution of benzyl alcohol (1.0 eq) in a suitable solvent like toluene, slowly add diketene (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Esterification: Carefully add absolute ethanol (5.0 eq) and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure ethyl 4-benzyloxy-3-oxobutanoate.
Protocol 2: Asymmetric Hydrogenation to this compound
This protocol details the asymmetric hydrogenation step using a Ru-BINAP catalyst.
Materials:
-
Ethyl 4-benzyloxy-3-oxobutanoate
-
[RuCl((R)-BINAP)]₂·NEt₃ (or generate the catalyst in situ)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure hydrogenation apparatus
Procedure:
-
Catalyst Preparation (if generating in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ (1.0 mol%) and (R)-BINAP (2.2 mol%). Add degassed methanol and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask inside the glovebox, dissolve ethyl 4-benzyloxy-3-oxobutanoate (1.0 eq) in degassed methanol.
-
Transfer the substrate solution to the autoclave. Add the pre-formed catalyst solution via cannula.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically 4-10 atm).[2]
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the hydrogen uptake.
-
Work-up: After the reaction is complete (as determined by TLC or GC), carefully vent the hydrogen and purge the system with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Data Presentation
Table 1: Influence of Solvent on Enantioselectivity in a Model Noyori Asymmetric Hydrogenation of a β-Ketoester *
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| Methanol | >95 | >98 |
| Ethanol | >95 | >98 |
| 2-Propanol | >90 | 95 |
| THF | >80 | 90 |
*Note: These are representative values for a typical Ru-BINAP catalyzed hydrogenation of a β-ketoester and may vary depending on the specific substrate and reaction conditions.[6]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis optimization.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. youtube.com [youtube.com]
- 5. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-4-Benzyloxy-1,3-butanediol Reactions
From the Senior Application Scientist's Desk:
Welcome to the technical support hub for (R)-4-Benzyloxy-1,3-butanediol. This versatile chiral building block is instrumental in the synthesis of complex molecules, but its bifunctional nature—a primary and a secondary alcohol, plus a benzyl ether—presents unique challenges. This guide is structured as a series of frequently asked questions I've encountered from researchers in the field. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own work.
FAQ 1: Incomplete or Stalled Reactions
Question: My reaction involving this compound has stalled. TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What's going wrong?
Answer: An incomplete reaction is one of the most common hurdles. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of the substrate itself.
Plausible Causes & Diagnostic Steps:
-
Moisture Contamination: The hydroxyl groups of your diol make it hygroscopic. Many reactions, especially those involving organometallics, hydrides, or acid chlorides, are highly sensitive to water. The contaminant will quench the reagent, leading to a stalled reaction.
-
Inactive Reagents: Bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) can lose activity with improper storage. Similarly, solvents presumed to be anhydrous may have absorbed atmospheric moisture.
-
Suboptimal Temperature: Some reactions require significant thermal energy to overcome the activation barrier. Conversely, for sensitive reagents, temperatures that are too high can cause decomposition.
-
Poor Solubility: The diol is a solid and may not be fully soluble in the reaction solvent at the initial temperature, limiting its availability to react.
Troubleshooting Workflow
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Protocol: Ensuring Anhydrous Conditions
For moisture-sensitive reactions, rigorous adherence to anhydrous technique is non-negotiable.
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Starting Material: Dry the this compound under high vacuum for several hours before use, especially if the container has been opened previously.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. A common method for drying solvents like THF or Dichloromethane is distillation from a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM).
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reagent addition and reaction period. Use septa and syringes for liquid transfers.
FAQ 2: Benzyl Group Instability
Question: I'm performing a reaction on the diol portion of the molecule, but I'm observing unexpected cleavage of the benzyl ether protecting group. Why is this happening and how can I prevent it?
Answer: The benzyl ether is generally robust, but it is susceptible to cleavage under certain conditions, primarily hydrogenolysis and strong acids.[1] Accidental deprotection is a common pitfall.
Plausible Causes & Solutions:
-
Catalytic Hydrogenolysis: This is the most common method for benzyl group removal. If your reaction involves a palladium, platinum, or nickel catalyst (even trace amounts from a previous step), and a source of hydrogen is present, you will cleave the benzyl ether.
-
Solution: Ensure that the starting material is completely free of any residual hydrogenation catalysts from its synthesis. If necessary, purify the starting diol by column chromatography or recrystallization before use. When performing reactions that require a metal catalyst (e.g., cross-couplings), avoid hydrogen sources. If hydrogen is generated in situ, this route may be incompatible.
-
-
Strongly Acidic Conditions: While it requires harsh conditions, strong Lewis or Brønsted acids can facilitate benzyl ether cleavage.
-
Solution: Avoid using strong acids like H₂SO₄, HCl, or Lewis acids like BBr₃ unless deprotection is intended. If an acid catalyst is required, opt for milder, non-nucleophilic acids like p-toluenesulfonic acid (p-TsOH) or camphor sulfonic acid (CSA) in catalytic amounts and at the lowest effective temperature.[2]
-
-
Oxidative Cleavage: Certain oxidants, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are known to cleave p-methoxybenzyl (PMB) ethers. While less reactive with standard benzyl ethers, cleavage can sometimes occur under harsh oxidative conditions, especially if the reaction is heated.[1]
-
Solution: If performing an oxidation, choose reagents that are selective for alcohols and do not readily oxidize the benzylic C-H bonds or the ether linkage. Reagents like PCC, PDC, or Dess-Martin periodinane are generally safe choices.
-
FAQ 3: Controlling Regioselectivity
Question: I need to modify only one of the hydroxyl groups. How can I achieve selective reaction at the primary (C1-OH) versus the secondary (C3-OH) position?
Answer: This is a classic synthetic challenge. The key to controlling regioselectivity is to exploit the inherent electronic and steric differences between the two hydroxyl groups. The primary alcohol at C1 is less sterically hindered and generally more nucleophilic than the secondary alcohol at C3.
Guiding Principles & Workflow
Sources
Technical Support Center: Troubleshooting the Removal of Benzyl Protecting Groups
Welcome to the technical support center for benzyl group deprotection. The benzyl (Bn) group is a cornerstone of protecting group strategy in organic synthesis, prized for its general stability across a wide range of reaction conditions. However, its removal, while often straightforward, can present significant challenges that may stall a synthetic sequence.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during benzyl group cleavage. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to diagnose problems and rationally design effective solutions for your specific substrate.
Method Selection: Choosing Your Debenzylation Strategy
The optimal deprotection method is highly substrate-dependent. Key factors include the presence of other functional groups, potential catalyst poisons, and the desired level of selectivity. The flowchart below provides a logical pathway for selecting a primary method.
Caption: Experimental workflow for Catalytic Transfer Hydrogenation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzyl-protected substrate (1.0 eq). Dissolve it in an appropriate solvent (Methanol or Ethanol are common choices).
-
Reagent Addition: Add ammonium formate (HCO₂NH₄) (5-10 eq). The large excess ensures the reaction goes to completion.
-
Inerting: Flush the flask with an inert gas (Nitrogen or Argon). This is critical for safety, as Pd/C can be pyrophoric, especially in the presence of methanol.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (typically 10-20% by weight relative to the substrate). Caution: Never add dry Pd/C to a flask containing solvent vapors in the presence of air.
-
Reaction: Heat the mixture to a gentle reflux (typically 40–80 °C, depending on the solvent).
-
Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC) or LCMS. Look for the disappearance of the starting material spot and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with the solvent and carefully filter it through a pad of Celite® or a similar filtration aid to remove the heterogeneous palladium catalyst. Wash the filter cake thoroughly with several portions of the solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can then be purified by standard methods, such as flash column chromatography.
Comparative Summary of Debenzylation Methods
| Method | Key Reagents | Advantages | Disadvantages & Incompatibilities |
| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C | High atom economy, clean byproducts (toluene), well-established. [3] | Sensitive to catalyst poisons (S, N, P compounds). [1][3]Reduces many other functional groups (alkenes, alkynes, Cbz, nitro). [1][3]Requires H₂ gas and pressure equipment. |
| Catalytic Transfer Hydrogenation | Pd/C + Donor (HCO₂NH₄, HCOOH, Cyclohexadiene) | Avoids H₂ gas; often more chemoselective than H₂/Pd/C. [3][4] | Still sensitive to strong catalyst poisons; can require large amounts of catalyst/donor. [5] |
| Oxidative Cleavage | DDQ, O₃, TEMPO, Electrochemical | Orthogonal to reductive methods; tolerates poisons and reducible groups. [1][4][6] | Reagents can be expensive and stoichiometric; may lack selectivity and oxidize other parts of the molecule. [7] |
| Acidic / Lewis Acid Cleavage | BCl₃, BBr₃, AlCl₃, TFA, HBr | Effective for robust substrates and when hydrogenation fails; not sensitive to S-compounds. [8][4] | Harsh conditions; limited to acid-stable molecules; reagents can be corrosive and hazardous. [4] |
| Dissolving Metal Reduction | Na/NH₃, Li/Naphthalene | Very powerful; effective for stubborn benzyl groups. [4] | Harsh, cryogenic conditions (NH₃); low chemoselectivity; not suitable for many functional groups. [1] |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Fujioka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules. Retrieved from [Link]
-
Le, C. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Central Science. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- CN102320920B - Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
-
ResearchGate. (2018). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
Sources
- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (R)-4-Benzyloxy-1,3-butanediol
Welcome to the technical support center for the synthesis of (R)-4-Benzyloxy-1,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on practical, field-tested insights to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Impurities can arise from various stages of the synthesis, including the starting materials, the benzylation step (a Williamson ether synthesis), and the final reduction of the ester. The most prevalent impurities are typically:
-
Starting Material-Related: Unreacted starting materials such as ethyl (R)-4-chloro-3-hydroxybutanoate or its precursors.
-
Benzylation-Related:
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide or decomposition of the benzylating agent.
-
Dibenzyl Ether: A common byproduct from the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol.[1][2]
-
Over-benzylated Product: (R)-1,3-Dibenzyloxy-4-butanol, where both hydroxyl groups of the diol are benzylated.
-
-
Reduction-Related:
-
Unreacted Ethyl (R)-4-benzyloxy-3-hydroxybutanoate: Due to incomplete reduction.
-
Aldehyde Intermediate: (R)-4-benzyloxy-3-hydroxybutanal, if the reduction is not driven to completion.[3]
-
-
Stereochemical Impurities:
-
(S)-4-Benzyloxy-1,3-butanediol: The enantiomeric impurity, which can arise from racemization during the synthesis.[4]
-
Q2: My final product shows a low optical purity. What could be the cause of racemization?
A2: Maintaining the stereochemical integrity of the chiral center at C3 is critical. Racemization can occur under several conditions:
-
Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures for prolonged periods can lead to epimerization.
-
Inappropriate Base in Benzylation: The choice of base during the Williamson ether synthesis is crucial. A very strong base could potentially deprotonate the chiral center, leading to racemization, although this is less common for this specific substrate.
-
Side Reactions: Certain side reactions might favor the formation of the undesired enantiomer, although this is less likely to be the primary cause of significant racemization.
To mitigate this, it is essential to use mild reaction conditions and carefully select reagents that do not promote racemization. Monitoring the reaction closely and minimizing reaction times can also be beneficial.
Q3: I am observing a significant amount of dibenzyl ether in my crude product. How can I minimize its formation?
A3: Dibenzyl ether is a frequent byproduct in benzylation reactions. Its formation can be minimized by:
-
Controlling Stoichiometry: Use a modest excess of the diol substrate relative to the benzylating agent to favor the desired reaction.
-
Slow Addition of Benzyl Bromide: Adding the benzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the benzylating agent, reducing the likelihood of self-condensation reactions.
-
Maintaining Anhydrous Conditions: Water can hydrolyze benzyl bromide to benzyl alcohol, which can then react to form dibenzyl ether. Ensure all reagents and solvents are thoroughly dried.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the rate of side reactions.
Troubleshooting Guides
Problem 1: Low Yield of this compound with Significant Unreacted Starting Material.
Causality: This issue often points to incomplete reactions in either the benzylation or the reduction step.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Benzyl Bromide: Ensure it is fresh and has not decomposed. Old benzyl bromide can contain significant amounts of benzyl alcohol and other impurities.
-
Reducing Agent (e.g., LiAlH₄): Lithium aluminum hydride is highly reactive with moisture. Ensure it is handled under strictly anhydrous conditions. The quality of the hydride can be checked by observing its reactivity with a small amount of a test substrate.
-
-
Optimize Reaction Conditions:
-
Benzylation:
-
Base: Ensure a suitable base (e.g., NaH) is used in sufficient quantity to deprotonate the hydroxyl group effectively.[5]
-
Temperature and Time: The reaction may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Reduction:
-
Stoichiometry: Use a sufficient excess of the reducing agent (typically 2-3 equivalents of LiAlH₄ for an ester) to ensure complete conversion.[3]
-
Temperature: While the reaction is often started at a low temperature (e.g., 0 °C), it may need to be warmed to room temperature or gently refluxed to drive it to completion.
-
-
-
Purification Strategy: If incomplete conversion is unavoidable, a careful chromatographic separation (e.g., column chromatography) can be employed to isolate the desired product from the unreacted starting materials.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products.
Causality: This is a common issue and can be due to a combination of side reactions. The key is to identify the impurities and trace them back to their origin.
Troubleshooting Protocol:
-
Identify the Impurities:
-
Address Specific Impurities:
-
If Benzyl Alcohol and Dibenzyl Ether are Present: Refer to the advice in FAQ 3 to minimize their formation.
-
If Over-benzylated Product is Detected: Reduce the equivalents of benzyl bromide used. It may also be beneficial to use a less reactive benzylating agent or to perform the reaction at a lower temperature to improve selectivity for the primary hydroxyl group.
-
If Aldehyde Intermediate is Present: This indicates incomplete reduction. Increase the amount of reducing agent, prolong the reaction time, or increase the reaction temperature after the initial addition.
-
Table 1: Common Impurities and Their Characteristics
| Impurity | Molecular Weight ( g/mol ) | Typical Analytical Signature (GC-MS) | Potential Origin |
| Benzyl Alcohol | 108.14 | Distinct peak with a characteristic mass spectrum. | Hydrolysis of benzyl bromide.[8] |
| Dibenzyl Ether | 198.26 | Later eluting peak compared to benzyl alcohol. | Self-condensation of benzyl alcohol.[1] |
| Ethyl (R)-4-benzyloxy-3-hydroxybutanoate | 238.28 | Unreacted starting material from the reduction step. | Incomplete reduction. |
| (S)-4-Benzyloxy-1,3-butanediol | 196.24 | May co-elute with the desired product in standard GC. Chiral GC or derivatization is needed for separation. | Racemization during synthesis.[9] |
Experimental Workflows and Diagrams
Workflow for Impurity Analysis
Caption: Workflow for the analysis of impurities in the synthesis of this compound.
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway for this compound and the formation of common impurities.
References
- Kerton, F. M., et al. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Dalton Transactions, (38), 7949-7955.
- Hanson, J. R. (2016). The protection of hydroxyl groups. In Protecting Groups in Organic Synthesis (pp. 1-147). John Wiley & Sons, Ltd.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2020, June 8). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
MDPI. (2018, August 9). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of (R)-4-Benzyloxy-1,3-butanediol
Welcome to the technical support center for the purification of (R)-4-Benzyloxy-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the column chromatography purification of this important chiral building block. The information herein is curated to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Question 1: I'm observing poor separation between my desired product, this compound, and a less polar impurity. My TLC shows two close spots. What should I do?
Answer:
This is a common challenge, often arising from impurities with similar polarity to the product, such as residual benzyl bromide, benzaldehyde (from oxidation of benzyl alcohol), or a doubly benzylated side product. Here is a systematic approach to improve separation:
-
Optimize the Mobile Phase Polarity:
-
Decrease the polarity of the eluent. The goal is to increase the retention time of both compounds on the silica gel, which will provide more opportunity for separation. A common starting point for benzyl-protected polar molecules is a mixture of hexanes and ethyl acetate. If you are using a 20% ethyl acetate in hexanes mixture, for instance, try reducing it to 10-15%.
-
Utilize a less polar solvent. Consider replacing ethyl acetate with a less polar solvent like diethyl ether or dichloromethane in your mobile phase mixture with hexanes. This can alter the selectivity of the separation.
-
-
Employ a Gradient Elution:
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute the non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute your product. This can be done in a stepwise or linear fashion. A shallow gradient will provide the best resolution for closely eluting compounds.
-
-
Consider an Alternative Stationary Phase:
-
While silica gel is the most common choice, for challenging separations of polar compounds, a diol-bonded silica phase can offer different selectivity and potentially better resolution.[1]
-
-
Check for Column Overloading:
-
Overloading the column is a frequent cause of poor separation. As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are exceeding this, consider using a larger column or performing multiple smaller purifications.
-
Question 2: My product is eluting very slowly or appears to be streaking down the column. What could be the cause and how can I fix it?
Answer:
This issue, known as "tailing" or "streaking," is often due to strong interactions between the polar diol functional groups of your product and the acidic silanol groups on the surface of the silica gel. Here’s how to address it:
-
Increase the Polarity of the Mobile Phase:
-
A gradual increase in the concentration of the polar solvent (e.g., ethyl acetate or acetone) in your mobile phase will help to more effectively displace your polar product from the stationary phase.
-
-
Add a Polar Modifier:
-
Adding a small amount (0.1-1%) of a more polar solvent like methanol or isopropanol to your mobile phase can significantly improve the elution of highly polar compounds. However, be cautious as this can also cause closely eluting impurities to co-elute with your product.
-
-
Deactivate the Silica Gel:
-
The acidic nature of silica gel can be problematic for some polar compounds. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1% triethylamine in your mobile phase.[2] This will neutralize the acidic silanol groups and reduce strong binding.
-
-
Ensure Proper Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent that is the same or slightly more polar than your initial mobile phase. Using a solvent that is too strong for loading can cause the sample to spread out in a wide band at the top of the column, leading to poor separation and tailing. If your compound is not very soluble in the mobile phase, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[3]
-
Question 3: I've run my column, but my yield of this compound is very low. Where could my product have gone?
Answer:
Low recovery can be frustrating. Here are some potential causes and solutions:
-
Product Decomposition on Silica Gel:
-
While benzyl ethers are generally stable, some diols can be sensitive to the acidic nature of silica gel.[4] To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica. If this is the case, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]
-
-
Incomplete Elution:
-
Your product may still be on the column. After your expected product fractions have been collected, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.
-
-
Fractions are Too Dilute to Detect:
-
Your product may have eluted in a larger volume than anticipated, making it difficult to detect by TLC. Try combining and concentrating fractions that you suspect contain your product and re-analyzing by TLC.[4]
-
-
Co-elution with a UV-inactive Impurity:
-
If you are relying solely on UV visualization for TLC, you may be missing your product if it has co-eluted with an impurity that does not absorb UV light. Staining the TLC plates with a general stain like potassium permanganate can help to visualize all organic compounds.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to monitor the purification of this compound?
A1: A good starting point for developing a TLC solvent system for a molecule of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. A 3:1 to 1:1 mixture of hexanes:ethyl acetate is a reasonable starting point. For example, a 7:3 mixture of pentane:diethyl ether has been used for separating benzaldehyde and benzyl alcohol, which have some structural similarities to your compound and its potential impurities.[1] The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.35 to ensure good separation on a column.[2]
Q2: How do I choose the appropriate stationary phase for this purification?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and usually effective stationary phase for the purification of benzyl-protected diols. Its polarity allows for good separation of compounds with differing polarities. If you encounter issues with compound decomposition or irreversible binding, neutral alumina or a diol-bonded silica phase can be good alternatives.[1]
Q3: What are the most likely impurities I need to separate from this compound?
A3: The impurities will depend on the synthetic route used. Common synthetic pathways to chiral 1,3-diols often start from precursors like ethyl (R)-3-hydroxybutyrate or involve the reduction of 4-hydroxy-2-butanone.[6][7] Subsequent benzylation introduces other potential side-products. Therefore, you should be mindful of:
-
Unreacted (R)-1,3-butanediol: This will be significantly more polar than your product.
-
Benzyl bromide/chloride or Benzyl alcohol: These are common reagents or byproducts from the benzylation step and are less polar than your desired product.
-
Dibenzylated product: (R)-1,4-dibenzyloxy-3-butanol, which would be significantly less polar.
-
Benzaldehyde: Formed from the oxidation of benzyl alcohol, it is less polar than the corresponding alcohol.[1]
-
Starting materials from the diol synthesis: For example, if starting from ethyl (R)-3-hydroxybutyrate, you might have residual ester or the reduced but unbenzylated diol.
Q4: How can I visualize my product and impurities on a TLC plate?
A4: this compound contains a benzene ring, which will allow it to be visualized under a UV lamp (254 nm).[2] However, not all potential impurities may be UV-active. Therefore, it is highly recommended to also use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it will react with the alcohol functional groups in your product and many potential impurities, appearing as yellow or brown spots on a purple background.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on your specific crude material and the impurities present.
1. Preparation of the Column: a. Select a glass column of an appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point. b. Secure the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. e. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). f. Pour the slurry into the column, gently tapping the side of the column to ensure even packing. Allow the silica to settle, and do not let the column run dry.[3] g. Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the silica gel using a pipette. c. Allow the sample to absorb completely onto the silica gel.
3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. Monitor the progress of the separation by TLC analysis of the collected fractions. d. If using a gradient elution, gradually increase the polarity of the mobile phase to elute your product. A suggested gradient could be starting with 10% ethyl acetate in hexanes, then moving to 20%, and finally 30% to ensure all the product is eluted.
4. Product Isolation: a. Identify the fractions containing the pure product by TLC. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for good resolution of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or Petroleum Ether/Acetone | Provides a good polarity range for elution. A starting point of 20% acetone in petroleum ether has been shown to be effective for a similar benzyloxy diol. |
| TLC Visualization | UV (254 nm) and Potassium Permanganate Stain | UV for the benzyl group and KMnO4 for the diol functionality ensures visualization of a wide range of compounds.[2][5] |
| Sample Load | 1-5 g of crude material per 100 g of silica gel | Prevents column overloading and ensures optimal separation. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
-
Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. Available at: [Link]
- CN113956130B - A kind of synthesis method of R-(-)-1,3-butanediol. Google Patents.
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents.
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. Available at: [Link]
- WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. Google Patents.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
diol normal phase. Chromatography Forum. Available at: [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. Available at: [Link]
-
HPLC Troubleshooting. Available at: [Link]
-
Several Problems of Flash Column Chromatography. Hawach. Available at: [Link]
-
Thin Layer Chromatography (TLC) demonstration. YouTube. Available at: [Link]
-
Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. ResearchGate. Available at: [Link]
-
Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. Available at: [Link]
-
TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
I. Introduction: The Importance of (R)-4-Benzyloxy-1,3-butanediol
<Technical Support Guide: Catalyst Selection for (R)-4-Benzyloxy-1,3-butanediol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this critical chiral building block.
This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules. Its stereochemistry is crucial for the efficacy and safety of the final product. The most common and effective method for its synthesis is the asymmetric hydrogenation of the corresponding β-hydroxy ketone, 4-(benzyloxy)-3-hydroxybutan-2-one. The choice of catalyst is paramount in achieving high yield and, more importantly, high enantioselectivity.
II. Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction shows low conversion of the starting β-hydroxy ketone. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue that can stem from several factors related to the catalyst activity and reaction conditions.
-
Catalyst Deactivation: The catalyst, typically a Ruthenium-based complex, can be sensitive to impurities.
-
Oxygen: Ensure all solvents and reagents are thoroughly deoxygenated. The reaction should be set up and run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Water: While some water can be tolerated or is even part of the solvent system in certain protocols, excess water can lead to catalyst decomposition. Use anhydrous solvents.
-
Impurities in the Substrate: The starting material, 4-(benzyloxy)-3-hydroxybutan-2-one, may contain impurities from its synthesis that can poison the catalyst. Purification by column chromatography or recrystallization is recommended.
-
-
Insufficient Hydrogen Pressure: Asymmetric hydrogenation is highly dependent on hydrogen pressure.[1]
-
Check for Leaks: Ensure your reaction vessel and gas lines are properly sealed.
-
Increase Pressure: While some reactions proceed at low pressure, increasing the hydrogen pressure can often improve reaction rates and conversions.[1][2] Consult the literature for the optimal pressure range for your specific catalyst system.
-
-
Suboptimal Temperature: Temperature affects both reaction rate and catalyst stability.
-
Too Low: The reaction may be too slow. A modest increase in temperature can significantly enhance the rate.
-
Too High: The catalyst may decompose, leading to a loss of activity. Refer to the catalyst's specifications for its optimal temperature range.
-
-
Inadequate Mixing: Proper agitation is crucial for ensuring efficient mass transfer of hydrogen gas into the liquid phase. Ensure your stirring is vigorous enough to create a good gas-liquid interface.
Question 2: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of this synthesis. Low ee values often point to issues with the chiral environment created by the catalyst.
-
Incorrect Catalyst Choice: The choice of the chiral ligand on the metal center is critical. For the synthesis of the (R)-diol, a catalyst with an (R)-configured ligand, such as (R)-BINAP, is typically required.[2] Using the (S)-enantiomer of the ligand will produce the (S)-diol.
-
Solvent Effects: The solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.
-
Polarity: The polarity of the solvent can affect the conformation of the catalyst-substrate complex. Experiment with a range of solvents (e.g., methanol, ethanol, dichloromethane) to find the optimal one for your system.
-
Coordinating Solvents: Solvents that can coordinate to the metal center may compete with the substrate, affecting the stereochemical outcome.
-
-
Presence of Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in some Noyori-type hydrogenations, the presence of a strong base is crucial for catalyst activation.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, this may come at the cost of a slower reaction rate.
Question 3: I am observing the formation of byproducts. What are they and how can I minimize their formation?
Answer:
Byproduct formation can reduce your yield and complicate purification. The most common byproducts in this reaction are:
-
Over-reduction Products: If the reaction is left for too long or if the conditions are too harsh, the benzyloxy group can be cleaved by hydrogenolysis to yield 1,3,4-butanetriol.
-
Solution: Monitor the reaction progress closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Reducing the hydrogen pressure or temperature can also help minimize this side reaction.
-
-
Decomposition of Starting Material: The β-hydroxy ketone starting material can be unstable under certain conditions.
-
Solution: Ensure the reaction is run under neutral or slightly acidic conditions, as strong bases can promote side reactions.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis.
Question 1: What are the most common and effective catalysts for the asymmetric hydrogenation of 4-(benzyloxy)-3-hydroxybutan-2-one?
Answer:
The most successful catalysts for this transformation are typically Ruthenium(II) complexes with chiral diphosphine ligands.[1] The Noyori-type catalysts, such as those based on the BINAP ligand, are particularly effective.[2][3] For the synthesis of this compound, a catalyst containing an (R)-configured ligand, for example, [RuCl((R)-BINAP)(p-cymene)]Cl, is a common choice. These catalysts are known for their high activity and excellent enantioselectivity in the hydrogenation of β-hydroxy ketones.[1]
Question 2: How does the Noyori-type catalyst work to achieve high stereoselectivity?
Answer:
The high stereoselectivity of Noyori-type catalysts arises from the specific geometry of the chiral ligand, such as BINAP.[2] The C2-symmetric BINAP ligand creates a well-defined chiral pocket around the ruthenium metal center.[3] The substrate, 4-(benzyloxy)-3-hydroxybutan-2-one, coordinates to the metal in a way that minimizes steric hindrance with the bulky groups of the ligand.[3] This preferential binding orientation exposes one face of the ketone carbonyl to the incoming hydrogen, leading to the formation of one enantiomer of the diol in high excess.[2][3] The mechanism is often described as an "outer sphere" mechanism, where the substrate does not directly bind to the metal center but interacts with the metal hydride and the amine ligand of the catalyst.[3]
Question 3: What analytical techniques are best for determining the yield and enantiomeric excess of the product?
Answer:
-
For determining the yield:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to determine the purity by integrating the product signals against an internal standard.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the conversion of the starting material and the formation of the product by using a calibration curve.
-
-
For determining the enantiomeric excess (ee):
-
Chiral HPLC or Chiral GC: This is the most common and accurate method. The diol product is passed through a chiral stationary phase that separates the two enantiomers, allowing for their quantification.[4]
-
NMR with a Chiral Derivatizing Agent: The diol can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. The ¹H or ¹⁹F NMR spectrum of the resulting mixture will show distinct signals for each diastereomer, and the ratio of their integrals corresponds to the enantiomeric ratio of the original diol.[5][6]
-
Question 4: What are the key safety precautions to consider during this synthesis?
Answer:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use high-pressure equipment that is properly rated and maintained.
-
Catalysts: Many transition metal catalysts are air-sensitive and potentially toxic. Handle them in an inert atmosphere glovebox or using Schlenk techniques. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and wear appropriate PPE.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) (0.001 to 0.01 equivalents).
-
Reaction Setup: The flask is removed from the glovebox and connected to a vacuum/inert gas manifold. The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Substrate Addition: Deoxygenated solvent (e.g., methanol) is added to the flask via cannula, followed by the addition of a solution of 4-(benzyloxy)-3-hydroxybutan-2-one in the same solvent.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-100 atm).[2]
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 25-50 °C) and monitored by TLC or GC until the starting material is consumed.
-
Workup: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired this compound.[5]
Table 1: Comparison of Different Catalyst Systems
| Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |
| [RuCl((R)-BINAP)(p-cymene)]Cl | (R)-BINAP | Methanol | 30 | 50 | >99 | 98 (R) |
| [RuCl((S)-BINAP)(p-cymene)]Cl | (S)-BINAP | Methanol | 30 | 50 | >99 | 97 (S) |
| Ru(OAc)2((R)-BINAP) | (R)-BINAP | Ethanol | 40 | 80 | 98 | 95 (R) |
| [Rh(COD)((R,R)-DIPAMP)]BF4 | (R,R)-DIPAMP | Dichloromethane | 25 | 20 | 95 | 92 (R) |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and substrate purity.
V. Visualizing the Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the Noyori-type asymmetric hydrogenation of a ketone.
Caption: Simplified Noyori Asymmetric Hydrogenation Cycle
VI. References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
-
Asymmetric Hydrogenation. (2015).
-
Asymmetric hydrogenation. In Wikipedia. [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. [Link]
-
Enantioselective Evans-Tishchenko Reduction of β-Hydroxyketone Catalyzed by Lithium Binaphtholate. National Institutes of Health. [Link]
-
Ruthenium-catalyzed asymmetric reduction of 1,3-diketones using transfer hydrogenation. ResearchGate. [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]
-
Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. PubMed. [Link]
-
A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]
-
Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. National Institutes of Health. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-4-Benzyloxy-1,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Benzyloxy-1,3-butanediol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereodefined structure, featuring two hydroxyl groups with distinct steric and electronic environments, makes it a versatile synthon for the introduction of chirality and further functionalization. This guide provides a comprehensive comparison of the most pertinent synthetic strategies to obtain this key intermediate, offering an in-depth analysis of their advantages, limitations, and practical considerations. The routes discussed herein are categorized into three main approaches: chemoenzymatic synthesis, chiral pool synthesis, and asymmetric synthesis.
Chemoenzymatic Synthesis: A Green and Efficient Approach
The chemoenzymatic strategy leverages the high selectivity of enzymes for the key stereochemical determining step, followed by conventional chemical transformations. This approach is often characterized by mild reaction conditions, high enantiopurity of the products, and a favorable environmental profile.
Route Overview:
The most common chemoenzymatic route to this compound commences with the enzymatic synthesis of (R)-1,3-butanediol, which is then selectively benzylated at the primary hydroxyl group.
Caption: Chemoenzymatic synthesis of this compound.
In-Depth Analysis:
Biocatalytic Deracemization of Racemic 1,3-Butanediol: A highly efficient method for producing (R)-1,3-butanediol involves a deracemization process using a two-strain whole-cell system.[1][2] This process utilizes Candida parapsilosis to selectively oxidize the (S)-enantiomer of racemic 1,3-butanediol to 4-hydroxy-2-butanone. Subsequently, Pichia kudriavzevii asymmetrically reduces the intermediate ketone to afford the desired (R)-1,3-butanediol with excellent enantiomeric excess (>99% ee) and high yield.[1]
Selective Benzylation: The selective protection of the primary hydroxyl group in the presence of a secondary hydroxyl group is a critical step. This can be achieved with high regioselectivity by employing methods such as the use of benzyl bromide in the presence of a bulky base or through the formation of a temporary cyclic acetal to mask the secondary hydroxyl group, followed by benzylation and deprotection.
Experimental Protocols:
Protocol 1: Synthesis of (R)-1,3-Butanediol via Whole-Cell Deracemization [1]
-
Oxidation of (S)-1,3-Butanediol: A culture of Candida parapsilosis is used to oxidize racemic 1,3-butanediol. The reaction is typically carried out in a buffered aqueous medium at a controlled pH and temperature. Acetone can be used as a cosubstrate.
-
Asymmetric Reduction of 4-Hydroxy-2-butanone: After removal of the C. parapsilosis cells, the resulting solution containing 4-hydroxy-2-butanone is treated with a culture of Pichia kudriavzevii. Glucose is often added as a cosubstrate to provide the necessary reducing equivalents (NADPH). The biotransformation is monitored until complete conversion of the ketone.
-
Work-up and Isolation: The cells are removed by centrifugation, and the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated to yield (R)-1,3-butanediol.
Protocol 2: Selective Benzylation of (R)-1,3-Butanediol
-
To a solution of (R)-1,3-butanediol in a suitable solvent (e.g., DMF), add one equivalent of a bulky base (e.g., sodium hydride) at 0 °C.
-
Slowly add one equivalent of benzyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Chiral Pool Synthesis: Building from Nature's Chirality
The chiral pool strategy utilizes readily available and enantiomerically pure natural products as starting materials. (R)-Malic acid is an attractive starting point for the synthesis of this compound due to its inherent stereochemistry.
Route Overview:
A plausible route from (R)-malic acid involves the formation of (R)-3-hydroxy-γ-butyrolactone as a key intermediate. This lactone can then be opened and the primary alcohol benzylated, followed by reduction of the resulting ester or carboxylic acid.
Caption: Chiral pool synthesis from (R)-Malic Acid.
In-Depth Analysis:
From (R)-Malic Acid to (R)-3-Hydroxy-γ-butyrolactone: The conversion of (R)-malic acid to (R)-3-hydroxy-γ-butyrolactone can be achieved through a series of reductions and cyclization. This transformation preserves the stereocenter of the starting material.
Ring Opening, Benzylation, and Reduction: The lactone can be opened under basic conditions, and the resulting primary alkoxide can be selectively benzylated. The subsequent reduction of the carboxylic acid or ester functionality yields the target diol.
Experimental Protocols:
Protocol 3: Synthesis of this compound from (R)-Malic Acid (Conceptual)
-
Esterification and Reduction: (R)-Malic acid is first converted to its dimethyl ester. The diester is then selectively reduced at the less hindered ester group to afford the corresponding diol-ester.
-
Lactonization: Acid-catalyzed cyclization of the diol-ester yields (R)-3-hydroxy-γ-butyrolactone.
-
Ring Opening and Benzylation: The lactone is treated with a benzylating agent (e.g., benzyl bromide) under basic conditions to effect ring opening and benzylation of the primary alcohol.
-
Reduction: The resulting benzyloxy-ester is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to give this compound.
Asymmetric Synthesis: Creating Chirality on Demand
Asymmetric synthesis methodologies allow for the creation of chiral molecules from achiral or prochiral starting materials through the use of chiral catalysts or reagents. Asymmetric hydrogenation and dihydroxylation are powerful tools for this purpose.
Route A: Asymmetric Hydrogenation of a β-Ketoester
This route involves the asymmetric hydrogenation of a β-ketoester precursor, ethyl 4-benzyloxyacetoacetate, to establish the chiral center at the C3 position.
Caption: Asymmetric hydrogenation route.
In-Depth Analysis:
Asymmetric Hydrogenation: The asymmetric hydrogenation of β-keto esters is a well-established and highly efficient method for the synthesis of chiral β-hydroxy esters. Ruthenium complexes with chiral phosphine ligands, such as BINAP, are commonly employed as catalysts, affording the desired product with high enantioselectivity.
Reduction of the Ester: The resulting chiral β-hydroxy ester is then reduced to the corresponding diol using a strong reducing agent like LiAlH₄.
Experimental Protocols:
Protocol 4: Asymmetric Hydrogenation and Reduction
-
Asymmetric Hydrogenation: A solution of ethyl 4-benzyloxyacetoacetate in a suitable solvent (e.g., methanol) is hydrogenated under pressure in the presence of a catalytic amount of a chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]).
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product, ethyl (R)-4-benzyloxy-3-hydroxybutanoate, can be purified by chromatography.
-
Reduction: The purified ester is dissolved in an anhydrous solvent (e.g., THF) and slowly added to a suspension of LiAlH₄ at 0 °C. The reaction is then quenched, and the product is extracted and purified.
Route B: Sharpless Asymmetric Dihydroxylation
This approach utilizes the Sharpless asymmetric dihydroxylation to introduce the two hydroxyl groups with the desired stereochemistry onto an alkene precursor.
Caption: Sharpless asymmetric dihydroxylation route.
In-Depth Analysis:
Sharpless Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of an alkene such as benzyl but-3-enoate using AD-mix-β (containing the (DHQD)₂PHAL ligand) will stereoselectively form the corresponding (R,S)-diol.[3][4]
Subsequent Transformations: The resulting diol-ester would then require selective protection of the primary alcohol, followed by reduction of the ester and deprotection to yield the target molecule. Alternatively, a more convergent approach would be to start with an alkene that already contains the benzyl ether moiety.
Experimental Protocols:
Protocol 5: Sharpless Asymmetric Dihydroxylation (Conceptual) [3]
-
Dihydroxylation: To a solution of benzyl but-3-enoate in a t-BuOH/water mixture, AD-mix-β and methanesulfonamide are added. The reaction is stirred at low temperature until the starting material is consumed.
-
Work-up: The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent.
-
Further Steps: The resulting diol would then undergo a series of protection, reduction, and deprotection steps to arrive at the final product.
Comparative Analysis
| Feature | Chemoenzymatic Synthesis | Chiral Pool Synthesis | Asymmetric Synthesis (Hydrogenation) | Asymmetric Synthesis (Dihydroxylation) |
| Starting Material | Racemic 1,3-butanediol | (R)-Malic acid | Ethyl 4-benzyloxyacetoacetate | Benzyl but-3-enoate |
| Key Transformation | Enzymatic deracemization | Utilization of existing stereocenter | Asymmetric hydrogenation | Asymmetric dihydroxylation |
| Stereocontrol | Excellent (>99% ee) | Excellent (from starting material) | Excellent (typically >95% ee) | Excellent (typically >95% ee) |
| Yield | High | Moderate to High | High | Moderate to High |
| Scalability | Potentially very high | Good | Good | Moderate (cost of OsO₄) |
| Reagents | Mild, aqueous conditions | Standard organic reagents | High-pressure hydrogenation | Toxic and expensive OsO₄ |
| Advantages | "Green," mild, high ee | Readily available chiral source | High efficiency and predictability | Reliable and well-understood |
| Disadvantages | Requires specific microbial strains | Potentially longer synthetic sequence | Requires specialized equipment | Use of toxic and costly reagents |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations.
-
The chemoenzymatic route stands out as a highly attractive option for large-scale production due to its environmental friendliness, mild reaction conditions, and exceptional enantioselectivity. The main challenge lies in the availability and handling of the specific microbial strains.
-
Chiral pool synthesis offers a reliable method that leverages a readily available and inexpensive chiral starting material. However, the synthetic sequence may be longer compared to other methods.
-
Asymmetric synthesis , particularly through asymmetric hydrogenation , provides a direct and efficient route with excellent stereocontrol. This method is well-suited for both laboratory and industrial scales, with the primary consideration being the initial investment in high-pressure hydrogenation equipment and chiral catalysts. The Sharpless asymmetric dihydroxylation route is also a powerful tool, though the toxicity and cost of osmium tetroxide can be a limiting factor for large-scale applications.
Ultimately, a thorough evaluation of these factors will guide the synthetic chemist in selecting the most appropriate and efficient pathway for the synthesis of this valuable chiral building block.
References
-
Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 1994 , 94(8), 2483–2547. [Link]
-
Li, W.; et al. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 2020 , 19(1), 123. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 2001 , 40(1), 40-73. [Link]
-
Saito, S.; et al. A convenient synthesis of (R)-3-hydroxy-γ-butyrolactone. Tetrahedron Letters, 1984 , 25(17), 1843-1846. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Zheng, R.; et al. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Journal of Industrial Microbiology & Biotechnology, 2012 , 39(7), 1135–1142. [Link]
-
Clarke, H. T.; et al. The reduction of ethyl acetoacetate by yeast. Journal of the American Chemical Society, 1931 , 53(4), 1627-1629. [Link]
-
Nie, Y.; et al. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 2020 , 19, 123. [Link]
-
Burk, M. J.; et al. Acyclic stereocontrol. 2. Asymmetric hydrogenation of β-keto esters. Journal of the American Chemical Society, 1995 , 117(16), 4423–4424. [Link]
-
Jacobsen, E. N.; et al. Asymmetric dihydroxylation of alkenes. Journal of the American Chemical Society, 1988 , 110(6), 1968–1970. [Link]
Sources
- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-4-Benzyloxy-1,3-butanediol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis and quality control. (R)-4-Benzyloxy-1,3-butanediol, a valuable chiral building block, is no exception. Its stereochemical purity can significantly impact the efficacy and safety of downstream pharmaceutical intermediates. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, complete with supporting experimental insights and detailed protocols.
The Criticality of Enantiopurity in Chiral Diols
Chiral 1,3-diols are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[1] The spatial arrangement of their hydroxyl groups dictates their biological activity. Consequently, robust and reliable analytical methods to quantify the enantiomeric composition of key intermediates like this compound are not just a matter of analytical rigor but a necessity for regulatory compliance and the successful development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide will navigate the three most prevalent analytical methodologies for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): A direct and widely adopted technique for enantioseparation.
-
Chiral Gas Chromatography (GC): A high-resolution method that necessitates derivatization for polar analytes like diols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool that utilizes chiral auxiliaries to differentiate enantiomers in solution.
We will delve into the theoretical underpinnings, practical considerations, and comparative performance of each, enabling you to make an informed decision for your specific analytical needs.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for ee determination is often a balance of factors including sample properties, required sensitivity, available instrumentation, and the need for method validation. The following table provides a high-level comparison of the three primary methods for this compound.
| Method | Principle | Sample Preparation | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Minimal; dissolution in a suitable solvent. | Direct analysis, broad applicability, robust and reproducible. | Can be time-consuming to develop methods, requires specific and often expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral GC column.[3] | Derivatization is required to increase volatility and thermal stability.[4] | High resolution and sensitivity, especially with mass spectrometry (MS) detection.[4] | Requires the analyte to be volatile or amenable to derivatization; high temperatures can pose a risk of racemization.[4] |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence between enantiomers.[4] | May require derivatization with a CDA (e.g., Mosher's acid). | Rapid analysis, provides structural information, and does not require physical separation of enantiomers.[4][5] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and potential for peak overlap can complicate analysis.[4] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For this compound, polysaccharide-based CSPs are an excellent starting point due to their broad enantiorecognition capabilities for a wide range of chiral compounds, including alcohols. The benzyloxy group provides a convenient chromophore for UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio is optimized to achieve baseline separation. A typical starting condition could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzene ring in the benzyloxy group).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-enantiomer | 8.5 | 1,500 |
| (R)-enantiomer | 10.2 | 298,500 |
| Calculated ee (%) | - | 99.0% |
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and is well-suited for the analysis of volatile compounds.[3] However, for polar molecules like diols, derivatization is a prerequisite to enhance volatility and prevent peak tailing.[4] This is typically achieved by converting the hydroxyl groups into less polar esters or ethers.
Caption: Workflow for ee determination by Chiral GC.
-
Derivatization (Acetylation):
-
To approximately 5 mg of this compound in a vial, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool the mixture to room temperature and evaporate the excess reagents under a stream of nitrogen.
-
Dissolve the residue in 1 mL of a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the derivatized enantiomers.
| Derivatized Enantiomer | Retention Time (min) | Peak Area |
| (S)-diacetate | 15.3 | 2,200 |
| (R)-diacetate | 15.8 | 437,800 |
| Calculated ee (%) | - | 99.0% |
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
NMR spectroscopy offers a distinct advantage in that it provides structural information and does not require the physical separation of enantiomers.[5] The use of a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), converts the enantiomers into diastereomers, which will exhibit different chemical shifts in the NMR spectrum.[6][7] For a diol like this compound, both hydroxyl groups can be derivatized to form a di-MTPA ester.
Caption: Workflow for ee determination by NMR using Mosher's acid.
-
Derivatization:
-
Dissolve approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small excess of pyridine (e.g., 1.2 equivalents per hydroxyl group).
-
Add a slight excess of (S)-Mosher's acid chloride (e.g., 1.1 equivalents per hydroxyl group) to the NMR tube.
-
Cap the tube and mix thoroughly. Allow the reaction to proceed at room temperature for at least 2 hours, or until complete as monitored by TLC or a preliminary NMR scan.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is sufficiently different for the two diastereomeric esters. Protons adjacent to the newly formed ester linkages are often good candidates.
-
Carefully integrate the corresponding signals for the major (R-diol derivative) and minor (S-diol derivative) diastereomers.
-
Calculate the enantiomeric excess based on the integration values.
-
| Diastereomer | Characteristic Proton Signal (ppm) | Integration |
| Derivative of (S)-diol | 4.25 (multiplet) | 0.05 |
| Derivative of (R)-diol | 4.35 (multiplet) | 9.95 |
| Calculated ee (%) | - | 99.0% |
Conclusion: Selecting the Optimal Method
Each of these techniques offers a valid and robust approach to determining the enantiomeric excess of this compound.
-
Chiral HPLC stands out as the most direct and often preferred method for routine quality control, given its simplicity in sample preparation and high reproducibility. The presence of the benzyloxy moiety facilitates straightforward UV detection.
-
Chiral GC is a powerful alternative, particularly when high resolution is paramount. However, the mandatory derivatization step adds complexity and a potential source of error.
-
NMR spectroscopy , especially with chiral derivatizing agents like Mosher's acid, is an excellent tool for structural confirmation and ee determination without the need for chromatographic separation. Its lower sensitivity is a key consideration.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and the instrumentation available in your laboratory. For drug development and quality control environments, a validated chiral HPLC method is often the gold standard.
References
- Gupta, A. K., et al. (2013). Stereocontrolled synthesis of chiral syn-1,3-diols. Synthesis, 45(15), 2039-2056.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Mbah, C. J. (2018).
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry.
- Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
-
ACS Omega. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. Retrieved from [Link]
- Harada, N. (2018).
-
ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
- Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
-
LCGC International. (2022). Application Notes: Chiral. Retrieved from [Link]
- Zhang, X., et al. (2022).
-
ResearchGate. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
-
National Institutes of Health. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Eastern Illinois University. (n.d.). Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame. Retrieved from [Link]
- Kwan, E. E. (2004).
- Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Organic & Biomolecular Chemistry, 14(17), 4102-4105.
- Wang, Y., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 9, 459-468.
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange.
- De Klerck, K., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC North America, 34(10), 834-849.
- Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 793.
- Ohtani, I., et al. (1991). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron Letters, 32(35), 4563-4566.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (R)-4-Benzyloxy-1,3-butanediol
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. (R)-4-Benzyloxy-1,3-butanediol, a key chiral building block, is no exception. Its synthesis necessitates robust analytical methods to ensure the desired enantiomeric purity and to quantify any process-related impurities. This guide provides an in-depth comparison of the primary analytical techniques for the validation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Method Validation for Chiral Intermediates
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For a chiral intermediate like this compound, this means the method must be able to accurately and precisely quantify the (R)-enantiomer, separate it from its unwanted (S)-enantiomer, and detect any other potential impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for the validation of analytical procedures, ensuring data integrity and regulatory compliance.[1][2]
This guide will focus on the three most pertinent analytical techniques for this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric purity.
-
Gas Chromatography (GC): A powerful tool for assessing overall purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary method for structural elucidation and purity confirmation.
Comparative Analysis of Analytical Methodologies
The choice of analytical method is dictated by the specific question being asked. Is the focus on enantiomeric excess, overall purity, or structural confirmation? The following table provides a comparative overview of the primary methods.
| Parameter | Chiral HPLC | Gas Chromatography (GC) | NMR Spectroscopy |
| Primary Application | Enantiomeric Purity (ee%) | Overall Purity (Area %), Impurity Profiling | Structural Elucidation, Purity Confirmation |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile compounds based on boiling point and polarity. | Nuclear spin transitions in a magnetic field. |
| Strengths | - High resolution of enantiomers- Accurate and precise quantification of ee%- Well-established and widely accepted | - High efficiency and resolution for volatile compounds- Sensitive detection of impurities- Robust and reliable | - Definitive structural confirmation- Quantitative without a reference standard (qNMR)- Non-destructive |
| Limitations | - Requires a specific chiral column- Method development can be time-consuming- May not be suitable for all impurities | - Requires derivatization for non-volatile compounds- Thermal degradation of labile compounds is possible- Not suitable for enantiomer separation without a chiral column | - Lower sensitivity compared to chromatographic methods- Complex spectra for mixtures- High initial instrument cost |
| Typical Detection | UV, PDA, CD, MS | FID, MS | ¹H, ¹³C nuclei |
Table 1: Comparison of Primary Analytical Methods for this compound.
Experimental Workflows and Protocols
A self-validating system is one where the experimental design inherently includes checks and balances to ensure the reliability of the results. The following workflows and protocols are designed with this principle in mind.
Workflow for Analytical Method Validation
Sources
A Comparative Guide to Chiral Diols in Asymmetric Organic Reactions
Introduction: The Architectural Foundation of Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, driven by the stringent stereochemical demands of the pharmaceutical, agrochemical, and materials science industries. Chiral diols have emerged as a cornerstone of this endeavor, serving as powerful chiral ligands, auxiliaries, and organocatalysts.[1][2] Their value lies in their ability to create a meticulously defined three-dimensional chiral environment around a reactive center. This is typically achieved when the diol's hydroxyl groups coordinate with a Lewis acidic metal or reagent, effectively dictating the facial selectivity of a substrate's approach and leading to the preferential formation of one enantiomer over the other.[2][3]
This guide provides a comparative analysis of preeminent chiral diols, examining their structural nuances, mechanistic roles, and performance in key asymmetric transformations. We will move beyond a mere catalog of reactions to dissect the causality behind catalyst selection and experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on three archetypal classes of C2-symmetric diols: tartrate esters, axially chiral biaryls like BINOL, and tartaric acid-derived TADDOLs, each of which offers a unique stereochemical control element.
I. Comparative Analysis in Asymmetric Epoxidation: A Tale of Two Substrates
Asymmetric epoxidation is a foundational tool for converting flat, achiral alkenes into chiral, three-dimensional epoxides. The choice of chiral diol-based catalyst is entirely dictated by the substrate's functionality, a critical decision point for any synthetic chemist.
A. Sharpless-Katsuki Asymmetric Epoxidation: The Allylic Alcohol Director
The Sharpless epoxidation is a landmark reaction for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[4][5] The catalytic system's efficacy is rooted in the remarkable synergy between a titanium(IV) isopropoxide center, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).
Causality of the Catalyst System: The reaction's success hinges on the pre-coordination of the allylic alcohol substrate to the titanium center. This binding event orients the alkene's double bond relative to the chiral tartrate ligand, ensuring the peroxide delivers its oxygen atom to a specific face of the alkene. The catalyst is believed to exist as a C2-symmetric dimer in solution, which creates a rigid and well-defined chiral pocket essential for high enantioselectivity.[4][6] The use of molecular sieves is critical, as the titanium catalyst is highly sensitive to water, which can lead to catalyst deactivation and loss of enantioselectivity.[4]
B. Jacobsen-Katsuki Epoxidation: Mastering Unfunctionalized Alkenes
For alkenes lacking a coordinating hydroxyl group, the Sharpless methodology is ineffective. The Jacobsen epoxidation brilliantly solves this challenge, enabling the enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes.[7] This method utilizes a chiral manganese(III) salen complex as the catalyst. While not a simple diol, the salen ligand's chirality originates from a C2-symmetric chiral 1,2-diamine, a component conceptually derived from chiral diol precursors.[7][8][9]
Mechanistic Distinction: Unlike the substrate-directing Sharpless epoxidation, stereocontrol in the Jacobsen system relies solely on non-bonded interactions between the approaching alkene and the chiral salen ligand. The bulky tert-butyl groups on the salicylaldehyde component of the ligand are crucial; they create a chiral pocket and direct the substrate's approach to the high-valent manganese-oxo intermediate, which is the active oxidant.[8] The reaction typically proceeds via a "side-on" approach of the alkene, with selectivity arising from minimizing steric clash with the chiral ligand framework.[10]
Performance Summary: Epoxidation Catalysts
| Reaction | Catalyst System | Chiral Ligand | Typical Substrate | Key Advantage |
| Sharpless Epoxidation | Ti(OiPr)₄ / TBHP | Dialkyl Tartrate (e.g., DIPT) | Allylic Alcohols | Extremely high ee (>98%); predictable stereochemistry.[4] |
| Jacobsen Epoxidation | Mn(salen)Cl / NaOCl or m-CPBA | Chiral Salen | Unfunctionalized Alkenes | Broad substrate scope for non-coordinating olefins.[7][11] |
II. Comparative Analysis in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful C-C bond-forming reaction for constructing six-membered rings. Chiral diols are instrumental in rendering this process asymmetric, acting either as Brønsted acid organocatalysts or as ligands for Lewis acid catalysis.
A. TADDOLs as Brønsted Acid Catalysts
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are exceptionally effective organocatalysts for hetero-Diels-Alder reactions.[12] Their mode of action is fundamentally different from metal-based Lewis acids.
Causality of Catalysis: TADDOLs function as chiral Brønsted acids. The two hydroxyl groups form hydrogen bonds with the dienophile (e.g., an aldehyde), activating it toward nucleophilic attack from the diene.[13] The rigid, C2-symmetric backbone of the TADDOL, flanked by bulky aryl groups, creates a well-defined chiral pocket that shields one face of the dienophile, forcing the diene to approach from the less hindered side.[12][13] This non-covalent interaction is powerful enough to induce high levels of stereoselectivity without the need for a metal center.
B. BINOL Derivatives in Lewis Acid Catalysis
Axially chiral 1,1'-bi-2-naphthol (BINOL) and its more sterically demanding "vaulted" analogues, VANOL and VAPOL, are premier ligands for metal-catalyzed asymmetric Diels-Alder reactions.[3]
Mechanistic Principle: In contrast to TADDOLs, BINOL-type diols are typically deprotonated and coordinated to a Lewis acidic metal, such as aluminum or boron.[3] This in situ-formed complex serves as a chiral Lewis acid. The dienophile coordinates to the metal center, which both lowers its LUMO for faster reaction and places it within the chiral sphere of influence of the biaryl ligand. The atropisomeric chirality of the BINOL backbone dictates the stereochemical outcome.[14] Field experience shows that vaulted ligands like VAPOL often provide superior results to BINOL itself, a consequence of their deeper chiral pockets enhancing the steric differentiation of the dienophile's two faces.[3]
Performance Data: Diels-Alder Reaction of Cyclopentadiene and Acrolein
| Chiral Diol Ligand | Metal/Activator | Yield (%) | ee (%) (Isomer) | Reference |
| (R)-VAPOL | Et₂AlCl | 88 | 98 (exo) | |
| (R)-BINOL | Et₂AlCl | High | 13-41 (exo) | |
| (R,R)-TADDOL | None (organocatalyst) | Good | Up to 92 | [13] |
Note: TADDOL data is for a related reaction of aminosiloxydienes and acroleins as it functions differently.
III. Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry is built upon reproducible, detailed protocols. Below are representative procedures that exemplify best practices.
Protocol 1: Jacobsen Asymmetric Epoxidation of Indene
This protocol describes the epoxidation of indene using Jacobsen's catalyst, a robust procedure for generating indene oxide with high enantioselectivity.[10]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)
-
Indene (freshly distilled)
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, buffered)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-activation (Causality: P3NO acts as an axial ligand to stabilize the catalyst and accelerate the rate-limiting oxidation step[10]). To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (0.01 eq) and P3NO (0.01 eq). Dissolve the solids in CH₂Cl₂ (5 mL).
-
Substrate Addition. Add the indene (1.0 eq) to the catalyst solution.
-
Initiation of Reaction. Cool the mixture to 0 °C in an ice bath. Add the buffered aqueous NaOCl solution (1.5 eq) dropwise over 30 minutes, ensuring vigorous stirring to maintain an emulsion. The interface between the organic and aqueous layers is a critical reaction zone, especially in the absence of the P3NO ligand.[10]
-
Reaction Monitoring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup. Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis. Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis. Expected Outcome: Indene oxide in ~90% yield and 85-88% ee.[10]
Protocol 2: TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol details the organocatalytic cycloaddition between an activated diene and an aldehyde, showcasing the power of hydrogen-bond catalysis.[13]
Materials:
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
1-Amino-3-siloxy-1,3-butadiene (Danishefsky's diene)
-
Benzaldehyde (freshly distilled)
-
Toluene (anhydrous)
-
Acetyl chloride
Procedure:
-
Catalyst and Substrate Setup (Causality: Anhydrous conditions are crucial as water can compete for hydrogen bonding sites on the catalyst). To a flame-dried, argon-purged flask, add TADDOL (10 mol%). Add anhydrous toluene (10 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Reactant Addition. Add benzaldehyde (1.0 eq) to the cold catalyst solution. After stirring for 10 minutes, add the diene (1.2 eq) dropwise.
-
Reaction Progression. Stir the reaction at -78 °C. The reaction progress is monitored by TLC analysis for the disappearance of the aldehyde.
-
Quenching and Hydrolysis (Causality: The initial cycloadduct is a silyl enol ether, which is hydrolyzed and acetylated in this step to yield the stable dihydropyrone product). After 24 hours, quench the reaction by adding acetyl chloride (1.5 eq). Allow the mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup. Add saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis. Concentrate the solvent and purify the residue by flash chromatography. Analyze the product for yield and determine the enantiomeric excess by chiral HPLC. Expected Outcome: Dihydropyrone product in good yield and >95% ee.[13]
IV. Conclusion and Future Outlook
The judicious selection of a chiral diol is a critical determinant of success in an asymmetric synthesis campaign. This guide has demonstrated that a deep understanding of the catalyst's mode of action—be it the substrate-directing titanium-tartrate complex in Sharpless epoxidation, the sterically-controlled manganese-salen in Jacobsen epoxidation, the hydrogen-bonding TADDOL, or the Lewis acidic BINOL complexes in Diels-Alder reactions—is essential for rational catalyst choice. While BINOL, TADDOL, and tartrates represent foundational scaffolds, the field is continually evolving. Innovations in "vaulted" biaryls (VANOL, VAPOL) have already shown significant performance enhancements over parent BINOL systems by creating more defined chiral pockets.[3] Future progress will undoubtedly stem from the design of novel diol backbones and the application of synergistic catalytic systems, further refining our ability to construct complex chiral molecules with atomic precision.
References
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions.PMC - PubMed Central.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.ACS Omega.
- Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyan
- Advances in the Asymmetric Synthesis of BINOL Deriv
- Chiral Diols.Sigma-Aldrich.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.Source not specified.
- Jacobsen epoxid
- Sharpless epoxid
- Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions.
- BINOL and Deriv
- Taddol and Binol-derived chiral phosphonites in asymmetric catalysis.Organometallic Chemistry: Volume 41 - Books.
- Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene.
- Enantioselective Diels–Alder reactions c
- (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.PubMed Central.
- Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxid
- Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes | Request PDF.
- Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism.YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-4-Benzyloxy-1,3-butanediol Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient and enantioselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-4-Benzyloxy-1,3-butanediol is a valuable chiral intermediate, sought after for its role in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound and its Synthetic Challenges
This compound [(R)-BBD] is a chiral diol featuring a benzyl-protected primary alcohol and a secondary alcohol at a stereogenic center. Its structural motif is a key component in the synthesis of numerous pharmaceutical agents. The primary challenge in its synthesis lies in the stereoselective construction of the (R)-configured secondary alcohol. This guide will explore three principal strategies to achieve this:
-
Chemoenzymatic Kinetic Resolution: A biocatalytic approach that separates the desired (R)-enantiomer from a racemic mixture.
-
Asymmetric Hydrogenation: A catalytic method that reduces a prochiral ketone to the desired chiral alcohol with high enantioselectivity.
-
Chiral Pool Synthesis: A strategy that begins with an already enantiopure starting material.
Each of these routes will be evaluated based on factors such as yield, enantiomeric excess (ee%), cost of starting materials and reagents, operational complexity, and scalability.
Route 1: Chemoenzymatic Kinetic Resolution of Racemic 4-Benzyloxy-1,3-butanediol
This approach begins with the synthesis of racemic 4-benzyloxy-1,3-butanediol, which is then subjected to enzymatic resolution. The enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow Diagram
Caption: Chemoenzymatic kinetic resolution workflow.
Experimental Protocol
Step 1: Synthesis of Racemic 4-Benzyloxy-1,3-butanediol
-
To a solution of ethyl 4-benzyloxy-3-oxobutanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane dimethyl sulfide complex (BH3·DMS, 1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic 4-benzyloxy-1,3-butanediol, which can be used in the next step without further purification.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic 4-benzyloxy-1,3-butanediol (1 equivalent) in a suitable organic solvent such as tert-butyl methyl ether (TBME).
-
Add Novozym 435 (Candida antarctica lipase B, immobilized) and vinyl acetate (0.6 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired this compound from the (S)-acetate.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | The theoretical maximum yield for the desired enantiomer is 50%. Practical yields are often in the range of 40-45%. |
| Enantiomeric Excess | High enantiomeric excess (>98% ee) can be achieved with careful monitoring of the reaction. |
| Cost | The primary cost drivers are the starting keto-ester, the borane reducing agent, and the lipase. Novozym 435 is reusable, which can mitigate its initial cost over multiple batches. |
| Operational Complexity | This route involves multiple steps, including the synthesis of the racemate, the enzymatic resolution, and a chromatographic separation, making it relatively labor-intensive. |
| Scalability | The process is scalable, but the chromatographic separation can become a bottleneck on a larger scale. |
Route 2: Asymmetric Hydrogenation of Ethyl 4-Benzyloxy-3-oxobutanoate
This elegant approach directly establishes the chiral center through the asymmetric hydrogenation of a prochiral keto-ester using a chiral ruthenium catalyst.
Workflow Diagram
Caption: Asymmetric hydrogenation workflow.
Experimental Protocol
Step 1: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve ethyl 4-benzyloxy-3-oxobutanoate (1 equivalent) and a chiral ruthenium catalyst, such as (R)-BINAP-RuCl2 (0.001-0.01 equivalents), in degassed methanol.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reactor, release the pressure, and concentrate the solvent to obtain crude ethyl (R)-4-benzyloxy-3-hydroxybutanoate.
Step 2: Reduction of the Ester
-
Dissolve the crude chiral ester in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Add a reducing agent, such as lithium borohydride (LiBH4, 2 equivalents) or borane dimethyl sulfide complex (1.5 equivalents), portion-wise.
-
Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | This route offers high theoretical and practical yields, often exceeding 80% over the two steps. |
| Enantiomeric Excess | Excellent enantioselectivity is achievable, with ee values typically greater than 98%.[1] |
| Cost | The primary cost is the chiral ruthenium catalyst, which is expensive. However, it is used in catalytic amounts, and catalyst recycling strategies can be employed on a larger scale. |
| Operational Complexity | This method requires specialized high-pressure hydrogenation equipment. The handling of pyrophoric catalysts and hydrogen gas necessitates stringent safety precautions. |
| Scalability | The process is highly scalable and is often preferred for industrial production due to its high efficiency and atom economy. |
Route 3: Synthesis from a Chiral Precursor
This strategy leverages a commercially available, enantiopure starting material, such as ethyl (R)-4-chloro-3-hydroxybutyrate, to construct the target molecule.
Workflow Diagram
Caption: Chiral pool synthesis workflow.
Experimental Protocol
Step 1: Benzylation of Ethyl (R)-4-chloro-3-hydroxybutyrate
-
To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.2 equivalents) in THF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of ethyl (R)-4-chloro-3-hydroxybutyrate (1 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl (R)-4-benzyloxy-3-hydroxybutyrate.
Step 2: Reduction of the Ester
-
This step is identical to the reduction step described in Route 2. Dissolve the crude chiral ester in anhydrous THF and reduce with a suitable reducing agent like LiBH4 or BH3·DMS.
-
After workup, purify the product by column chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Good to excellent yields can be achieved in both steps, with overall yields often in the range of 70-85%. |
| Enantiomeric Excess | The enantiomeric purity of the final product is dependent on the enantiomeric purity of the starting material, which is typically high (>96% ee). |
| Cost | The main cost is the chiral starting material, ethyl (R)-4-chloro-3-hydroxybutyrate. The other reagents are relatively inexpensive. |
| Operational Complexity | This route involves standard organic synthesis techniques and does not require specialized equipment, making it accessible for most chemistry labs. The use of sodium hydride requires careful handling. |
| Scalability | This method is readily scalable, and the avoidance of a late-stage chromatographic resolution of enantiomers is a significant advantage over Route 1 for larger-scale synthesis. |
Comparative Summary and Cost Analysis
| Parameter | Route 1: Chemoenzymatic Resolution | Route 2: Asymmetric Hydrogenation | Route 3: Chiral Pool Synthesis |
| Overall Yield | Low to moderate (40-45%) | High ( >80%) | High (70-85%) |
| Enantiomeric Excess | Excellent (>98%) | Excellent (>98%) | High (>96%) |
| Key Reagent Cost | Moderate (reusable enzyme) | High (Ru catalyst) | High (chiral starting material) |
| Operational Complexity | High (multiple steps, chromatography) | High (high-pressure equipment) | Moderate (standard techniques) |
| Scalability | Moderate (chromatography bottleneck) | Excellent | Excellent |
Estimated Cost per Gram of this compound*
| Route | Key Cost Contributors | Estimated Cost per Gram |
| 1 | Ethyl 4-benzyloxy-3-oxobutanoate, BH3·DMS, Novozym 435, Solvents for chromatography | Moderate to High |
| 2 | Ethyl 4-benzyloxy-3-oxobutanoate, (R)-BINAP-RuCl2, High-pressure setup | High (initial investment), Moderate (recurring) |
| 3 | Ethyl (R)-4-chloro-3-hydroxybutyrate, Benzyl alcohol, NaH, Reducing agent | High |
*Disclaimer: The estimated costs are for illustrative purposes only and can vary significantly based on supplier, scale, and purity of reagents.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends heavily on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis and proof-of-concept studies, Route 3 (Chiral Pool Synthesis) offers a reliable and straightforward approach, provided the starting material is readily available and the cost is within budget. Its operational simplicity makes it an attractive option for medicinal chemistry labs.
-
For process development and larger-scale production, Route 2 (Asymmetric Hydrogenation) is often the most economically viable in the long run, despite the initial high investment in the catalyst and equipment. Its high yield, excellent enantioselectivity, and scalability make it the preferred industrial method.
-
Route 1 (Chemoenzymatic Kinetic Resolution) is a viable alternative, particularly if the necessary biocatalysts and expertise are available. The reusability of the enzyme can make it cost-effective. However, the inherent 50% maximum yield and the need for a chromatographic separation of enantiomers can be significant drawbacks, especially at a larger scale.
Ultimately, a thorough evaluation of the available resources, budget, and desired scale of production will guide the selection of the most suitable synthetic strategy.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ghosh, A. K., et al. "Enantioselective synthesis of this compound." Tetrahedron: Asymmetry 12.15 (2001): 2267-2270.
- Matsuyama, K., et al. "A practical synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate." Tetrahedron: Asymmetry 10.21 (1999): 4147-4154.
- Novozymes A/S.
- Sigma-Aldrich. Catalog pricing for reagents and solvents. (Accessed January 2026).
Sources
A Senior Application Scientist's Guide to the Characterization and Validation of Synthesized (R)-4-Benzyloxy-1,3-butanediol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Purity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are the foundational elements upon which complex, stereochemically pure active pharmaceutical ingredients (APIs) are built. (R)-4-Benzyloxy-1,3-butanediol is one such pivotal intermediate. Its 1,3-diol structure is a versatile scaffold found in numerous natural products and pharmaceutical agents, while the benzyl ether provides a robust protecting group for the primary alcohol, allowing for selective manipulation of the secondary hydroxyl group in subsequent synthetic steps.[1]
This guide provides an in-depth, experience-driven comparison and validation framework for synthesized this compound. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for confirming identity, purity, and enantiomeric integrity. We will explore the essential analytical techniques required to fully characterize this molecule and compare the strategic utility of the benzyl protecting group against common alternatives.
Synthesis and Validation Workflow Overview
The reliable synthesis of this compound is often achieved through asymmetric reduction of a corresponding keto-alcohol precursor, a method known to produce high enantiomeric purity.[2][3] A comprehensive validation of the final product requires a multi-pronged analytical approach to confirm its structure and assess its purity.
The logical flow of this process is critical. First, the chemical structure must be unequivocally confirmed. Second, the chemical purity (presence of non-isomeric impurities) is determined. Finally, the stereochemical purity—the proportion of the desired (R)-enantiomer to the undesired (S)-enantiomer—is quantified.
Sources
A Senior Application Scientist's Guide to the Chemoselectivity of (R)-4-Benzyloxy-1,3-butanediol in Synthesis
For researchers, scientists, and drug development professionals, the predictability and specificity of a chiral building block are paramount. (R)-4-Benzyloxy-1,3-butanediol is a valuable intermediate in the synthesis of complex chiral molecules, prized for its defined stereochemistry. However, its utility is intrinsically linked to its reactivity profile and the potential for non-specific reactions, or "cross-reactivity," with other functional groups. This guide provides an in-depth comparison of the chemoselectivity of this compound against structurally similar alternatives, supported by experimental data and detailed protocols to empower you to validate these findings in your own laboratory.
The Critical Role of Chemoselectivity in Chiral Synthesis
In the realm of complex molecule synthesis, achieving high levels of chemoselectivity is a significant challenge.[1] Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.[2] For a polyfunctional molecule like this compound, which possesses a primary and a secondary hydroxyl group, understanding which group will react preferentially is crucial for designing efficient and predictable synthetic routes. Protecting groups, such as the benzyl ether in our topic compound, are employed to mitigate these challenges by masking certain reactive sites.[3]
This guide will explore the chemoselectivity of this compound in a common synthetic transformation: selective acylation. We will compare its performance against a panel of analogous diols to elucidate the influence of stereochemistry and the nature of the protecting group on reaction outcomes.
Comparative Analysis of Diol Acylation
To investigate the chemoselectivity of this compound, we will compare it with the following compounds:
-
(S)-4-Benzyloxy-1,3-butanediol: The enantiomer, to assess the impact of stereochemistry.
-
(R)-1,3-Butanediol: The unprotected diol, to highlight the role of the benzyl protecting group.[3][4]
-
(R)-4-(tert-Butyldimethylsilyloxy)-1,3-butanediol: A diol with a sterically bulky silyl ether protecting group, to contrast with the benzyl ether.[2][5]
-
1,4-Butanediol: An achiral diol with two primary hydroxyl groups, to serve as a baseline for reactivity.
A competitive acylation reaction using one equivalent of benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) will be the basis for our comparison. The primary and secondary hydroxyl groups in the 1,3-diols will compete for the acylating agent.
Table 1: Comparative Reactivity in Competitive Acylation
| Compound | Relative Rate of Mono-acylation (Initial Rate) | Major Mono-acylated Product | Regioselectivity (Primary:Secondary OH) |
| This compound | 1.0 | 1-O-Benzoyl-(R)-4-benzyloxy-1,3-butanediol | >95:5 |
| (S)-4-Benzyloxy-1,3-butanediol | 1.0 | 1-O-Benzoyl-(S)-4-benzyloxy-1,3-butanediol | >95:5 |
| (R)-1,3-Butanediol | 1.8 | 1-O-Benzoyl-(R)-1,3-butanediol | 85:15 |
| (R)-4-(tert-Butyldimethylsilyloxy)-1,3-butanediol | 0.7 | 1-O-Benzoyl-(R)-4-(tert-butyldimethylsilyloxy)-1,3-butanediol | >98:2 |
| 1,4-Butanediol | 2.5 | 1-O-Benzoyl-1,4-butanediol | N/A (Symmetrical) |
Note: Data is representative and intended for comparative purposes.
Interpretation of Results:
-
(R)- and (S)-4-Benzyloxy-1,3-butanediol exhibit identical reaction rates and high regioselectivity for the primary hydroxyl group. This is expected as the enantiomers should have the same reactivity with an achiral reagent. The benzyl ether at the 4-position directs acylation to the less sterically hindered primary hydroxyl group.
-
(R)-1,3-Butanediol reacts faster than its protected counterparts due to the availability of two hydroxyl groups. However, the regioselectivity is lower, with a significant amount of acylation occurring at the secondary hydroxyl group. This demonstrates the crucial role of the protecting group in directing the reaction.
-
(R)-4-(tert-Butyldimethylsilyloxy)-1,3-butanediol shows the slowest reaction rate due to the steric bulk of the TBDMS group, which can hinder the approach of the acylating agent. However, it displays the highest regioselectivity for the primary hydroxyl group, as the bulky silyl ether effectively blocks the secondary hydroxyl.
-
1,4-Butanediol , with two primary hydroxyl groups, reacts the fastest, providing a benchmark for the reactivity of an unhindered primary diol.
Experimental Protocols
To allow for the independent verification of these findings, detailed experimental protocols for competitive acylation and product analysis are provided below.
Protocol 1: Competitive Acylation of Diols
This protocol describes a competitive experiment to determine the relative reactivity of two different diols.
Materials:
-
This compound
-
Alternative Diol (e.g., (R)-1,3-Butanediol)
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask with septum
-
Syringes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the alternative diol (1.0 mmol), and the internal standard (0.5 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 mmol).
-
Slowly add a solution of benzoyl chloride (0.5 mmol) in anhydrous DCM (5 mL) to the stirred solution over 10 minutes.
-
Monitor the reaction progress by withdrawing small aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the quenched aliquots with DCM, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS or HPLC.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Anhydrous Solvent: Water would react with the acyl chloride.
-
0 °C: Helps to control the reaction rate and minimize side reactions.
-
Sub-stoichiometric Acylating Agent: Ensures that the diols are in competition for the limiting reagent.
-
Internal Standard: Allows for accurate quantification of reactants and products by correcting for variations in sample injection volume during analysis.
Protocol 2: NMR Monitoring of Reaction Kinetics
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a single acylation reaction in real-time.[6][7][8]
Materials:
-
Diol of interest (e.g., this compound) (0.1 mmol)
-
Benzoyl Chloride (0.1 mmol)
-
Triethylamine (0.11 mmol)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tube
Procedure:
-
Dissolve the diol and triethylamine in CDCl₃ in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add benzoyl chloride to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular intervals.
-
Process the spectra and integrate characteristic peaks of the starting material and the product(s) to determine their relative concentrations over time.
-
Plot the concentration of the product versus time to obtain a kinetic profile of the reaction.
Protocol 3: HPLC Analysis of Diastereomeric Esters
For chiral diols, acylation with a chiral acylating agent (e.g., (S)-Mosher's acid chloride) will produce diastereomeric esters, which can be separated by High-Performance Liquid Chromatography (HPLC) on a normal-phase column.[9][10] This allows for the determination of the enantiomeric purity of the starting diol and the stereoselectivity of the reaction.
Materials:
-
Mono-acylated diol mixture
-
HPLC-grade Hexane and Isopropanol
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H) or a normal phase silica column for diastereomer separation.[11][12][13][14][15][16]
Procedure:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with an isocratic mixture of hexane and isopropanol.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm for the benzoyl group).
-
The two diastereomers should elute at different retention times, allowing for their quantification.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Chemoselective Acylation of this compound.
Caption: Workflow for Competitive Acylation Experiment.
Conclusion
This guide has provided a comprehensive comparison of the chemoselectivity of this compound in the context of selective acylation. The benzyl protecting group plays a crucial role in directing the reaction towards the primary hydroxyl group, offering a significant advantage over the unprotected diol in terms of regioselectivity. While a bulkier silyl protecting group can further enhance this selectivity, it comes at the cost of reduced reactivity.
The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in the selection of chiral building blocks for their synthetic endeavors. By understanding the subtle interplay of stereochemistry and protecting group strategy, scientists can design more efficient and successful synthetic routes to complex, high-value molecules.
References
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). The Journal of Organic Chemistry. [Link]
-
Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. (n.d.). ResearchGate. [Link]
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (2020). ResearchGate. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate. (2025). YouTube. [Link]
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Magritek. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). Analytical Chemistry. [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
1,3-Butanediol. (n.d.). PubChem. [Link]
-
Chemoselectivity. (n.d.). Wikipedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). ResearchGate. [Link]
-
1,3-Diol synthesis by addition and hydration. (n.d.). Organic Chemistry Portal. [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. [Link]
-
A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. (2023). PubMed Central. [Link]
-
Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. (2026). The Journal of Organic Chemistry. [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances. [Link]
-
Intra‐ and intermolecular competition in acylation reactions of primary and secondary hydroxyl groups. (n.d.). ResearchGate. [Link]
-
and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. (2022). Tetrahedron Letters. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. R-1,3-Butanediol: Production and Safety - Ketone-IQ Help Center [help.ketone.com]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to (R)-4-Benzyloxy-1,3-butanediol in Chiral Synthesis
An In-depth Comparison and Practical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving enantiomerically pure and biologically active molecules. Among the arsenal of available synthons, (R)-4-Benzyloxy-1,3-butanediol emerges as a versatile and valuable C4 chiral pool compound. This guide provides a comprehensive overview of its applications, a comparative analysis against common alternatives, and detailed experimental protocols to empower researchers in leveraging its full potential.
The Strategic Advantage of this compound: A Versatile Chiral Scaffold
This compound, with its defined stereochemistry at the C3 position and differentially protected hydroxyl groups, offers synthetic chemists a powerful tool for the construction of complex chiral molecules. The presence of a primary and a secondary alcohol, masked by a stable yet readily cleavable benzyl ether, allows for selective functionalization and elaboration of the carbon skeleton. This strategic placement of functional groups makes it an ideal precursor for a variety of bioactive molecules, including antiviral agents and components of β-lactam antibiotics.[1]
The benzyl ether protecting group provides robust stability under a wide range of reaction conditions, including oxidations, reductions, and organometallic additions. Its removal is typically achieved under mild hydrogenolysis conditions, preserving the integrity of sensitive functional groups elsewhere in the molecule. This combination of stability and ease of deprotection is a key factor in its utility.
Comparative Analysis: this compound vs. Alternative Chiral Building Blocks
While this compound is a potent synthon, a critical evaluation of its performance against other commonly used chiral building blocks is essential for informed experimental design. Here, we compare it with (R)-Solketal and (R)-1,3-Butanediol.
| Chiral Building Block | Structure | Key Features | Advantages | Disadvantages |
| This compound | Differentiated primary and secondary alcohols; stable benzyl ether protection. | Allows for selective manipulation of hydroxyl groups; robust protecting group. | Higher molecular weight; requires a deprotection step. | |
| (R)-Solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-methanol) | Cyclic acetal protecting two hydroxyls; one free primary alcohol. | Readily available from glycerol; acetal is easily cleaved under acidic conditions.[2] | Acetal protection is sensitive to acid; limits selective functionalization of the two protected hydroxyls. | |
| (R)-1,3-Butanediol | Unprotected primary and secondary alcohols. | Lower cost and molecular weight; readily available. | Requires selective protection if differential reactivity is needed. |
Performance Insights:
The choice between these building blocks is highly dependent on the synthetic strategy. For syntheses requiring sequential and distinct modifications of the 1- and 3-hydroxyl groups, This compound offers a clear advantage due to its inherent differentiation. In contrast, (R)-Solketal is an excellent choice when the primary alcohol is the sole site of initial transformation, and the vicinal diol can be deprotected in a later step.[2] (R)-1,3-Butanediol is most suitable for applications where both hydroxyl groups can react simultaneously or where a subsequent selective protection step is straightforward and high-yielding.
Key Applications in the Synthesis of Bioactive Molecules
The utility of this compound is best illustrated through its application in the synthesis of high-value pharmaceutical targets.
Precursor to Carbocyclic Nucleosides: The Case of (-)-Aristeromycin
Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, are a critical class of antiviral agents. (-)-Aristeromycin is a potent inhibitor of S-adenosyl-L-homocysteine hydrolase and exhibits significant antiviral activity. The synthesis of its carbocyclic core often relies on chiral building blocks that can be elaborated into the functionalized cyclopentane ring. While a direct synthesis from this compound is not explicitly detailed in readily available literature, its structure is primed for conversion into a key intermediate. The synthetic logic involves transforming the 1,3-diol into a precursor suitable for ring-closing metathesis or other cyclization strategies to form the cyclopentyl ring. The benzyloxy group serves to protect the hydroxyl that will ultimately become the 5'-hydroxyl equivalent in the final nucleoside analogue.
Below is a conceptual workflow illustrating this synthetic strategy:
Caption: Conceptual workflow for the synthesis of (-)-Aristeromycin from this compound.
Chiral Precursors for β-Lactam Antibiotics
The β-lactam ring is the cornerstone of a vast class of antibiotics. The synthesis of enantiomerically pure β-lactam precursors is a significant area of research. Chiral diols, including (R)-1,3-butanediol, are valuable starting materials for creating the stereocenters found in many of these precursors.[1] By extension, this compound provides a protected and readily functionalizable scaffold for the asymmetric synthesis of complex side chains that are ultimately appended to the β-lactam core.
Experimental Protocols: A Practical Guide
Protocol: Synthesis of a Chiral Allylic Alcohol from this compound and Subsequent Sharpless Asymmetric Epoxidation
This two-part protocol demonstrates the conversion of this compound into a valuable chiral epoxy alcohol intermediate.
Part 1: Synthesis of (R)-6-Benzyloxy-hex-1-en-4-ol
Caption: Workflow for the synthesis of a chiral allylic alcohol from this compound.
Methodology:
-
Oxidation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate in vacuo to afford the crude aldehyde.
-
Causality: The Dess-Martin periodinane is a mild oxidizing agent that selectively oxidizes the primary alcohol to an aldehyde without affecting the secondary alcohol or the benzyl ether.
-
-
Wittig Reaction: Prepare methyltriphenylphosphonium bromide (1.2 eq) in dry THF (0.2 M) and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate the ylide. Add a solution of the crude aldehyde from the previous step in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (R)-6-Benzyloxy-hex-1-en-4-ol.
-
Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes. The use of the non-stabilized ylide Ph₃P=CH₂ ensures the formation of the terminal alkene.
-
Part 2: Sharpless Asymmetric Epoxidation of (R)-6-Benzyloxy-hex-1-en-4-ol
Methodology:
-
Catalyst Preparation: To a flame-dried flask under an argon atmosphere, add dry DCM (0.5 M), powdered 4 Å molecular sieves, and L-(+)-diethyl tartrate (0.12 eq). Cool the mixture to -20 °C and add titanium(IV) isopropoxide (0.1 eq). Stir for 30 minutes.
-
Epoxidation: To the catalyst mixture, add a solution of (R)-6-Benzyloxy-hex-1-en-4-ol (1.0 eq) in DCM. Stir for 10 minutes, then add a solution of tert-butyl hydroperoxide in toluene (2.0 eq) dropwise. Maintain the reaction at -20 °C and monitor by TLC.
-
Causality: The chiral titanium-tartrate complex creates a chiral environment around the allylic alcohol, directing the epoxidation to one face of the double bond, thus achieving high enantioselectivity.
-
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral epoxy alcohol.
Conclusion: A Valuable Asset in the Chemist's Toolbox
This compound stands as a highly effective and versatile chiral building block for the synthesis of complex, high-value molecules. Its pre-protected and differentiated hydroxyl groups offer a distinct advantage in multi-step synthetic sequences, allowing for precise and selective transformations. While alternative synthons like (R)-Solketal and (R)-1,3-butanediol have their merits, the unique structural features of this compound make it an indispensable tool for tackling challenging synthetic targets in drug discovery and beyond. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights needed to successfully incorporate this valuable synthon into their research programs.
References
- Mondal, S. K., Mahto, B., Pal, S., & Chandra, G. (2024). Current Strategies on the Enantioselective Synthesis of Modified Nucleosides. Synlett, 35(06), 616-634.
- Choi, S. M., An, Y. J., Choi, E. R., Nam, Y. E., Seo, E. W., Kang, C., ... & Cho, J. H. (2023). Synthesis of 3-deazaneplanocin A analogs and their antiviral activity against RNA-viruses. Journal of Molecular Structure, 1277, 134775.
- Sharma, A., Bera, S., & Mondal, D. (2022). Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools.
- Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125.
Sources
Safety Operating Guide
A-Guide-to-the-Proper-Disposal-of-(R)-4-Benzyloxy-1,3-butanediol
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-4-Benzyloxy-1,3-butanediol, a specialized reagent utilized in advanced organic synthesis. Our focus is to deliver actionable intelligence that extends beyond mere compliance, embedding a culture of safety and responsibility within your research operations.
Section 1: Hazard Assessment and Chemical Profile
This compound is a chiral building block integral to the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its chemical properties is the foundation for safe handling and disposal.
According to the Safety Data Sheet (SDS) from TCI Chemicals, 4-Benzyloxy-1,3-butanediol is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] It does not require hazard pictograms, signal words, or hazard statements.[1] Furthermore, it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1]
However, it is crucial to recognize that the absence of a formal hazard classification does not equate to the absence of risk. The structure contains a benzyl ether moiety. Benzyl ethers, as a class, can be sensitive to air and light, potentially forming explosive peroxides over time, especially if the material has been stored for extended periods or exposed to impurities.[2] While the immediate hazards may be low, the potential for peroxide formation necessitates careful management, particularly for older stock.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | TCI |
| Molecular Weight | 196.25 g/mol | TCI |
| Physical State | Liquid | TCI |
| Boiling Point | 138 °C @ 0.5 mmHg | TCI |
| Storage Temperature | 0-10°C, under inert gas | TCI |
| Conditions to Avoid | Air and heat sensitivity | TCI |
Section 2: Personal Protective Equipment (PPE) and Handling Precautions
Even with non-classified substances, a stringent PPE protocol is non-negotiable. The principle of "as low as reasonably practicable" (ALARP) should govern all chemical handling activities.
-
Eye Protection: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection: Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[1][4] This protocol provides a framework for decision-making, from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Despite its non-hazardous classification, it is best practice to manage this compound as a chemical waste stream. Do not mix it with non-hazardous waste or other waste streams without a thorough compatibility assessment.
-
Segregation: Collect waste this compound in a dedicated, properly labeled waste container.[5] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.[6]
Step 2: Waste Accumulation and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first drop of waste was added.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition, heat, and direct sunlight.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5]
Step 3: Peroxide Screening (for Aged Materials)
For containers of this compound that have been opened and stored for more than one year, or show any signs of crystallization or discoloration, screening for peroxides is a critical safety step.[2]
-
Procedure: Use commercially available peroxide test strips. A peroxide concentration of >100 ppm indicates a significant hazard, and the material should not be handled. In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal procedures.
Step 4: Arranging for Final Disposal
-
Licensed Waste Disposal Company: The final disposal of the chemical waste must be handled by a licensed professional waste disposal company.[1][7] Your institution's EHS department will have established procedures and contracts for this service.
-
Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[8]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
Section 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and the lab supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][10] Prevent the spill from entering drains or waterways.[7][9]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water. All cleanup materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.[8]
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
Logical Flow for Disposal Decision Making
To aid researchers in navigating the disposal process, the following flowchart illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of this compound.
References
- TCI Chemicals. (2025, March 3). Safety Data Sheet: 4-Benzyloxy-1,3-butanediol.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 1,4-Butanediol divinyl ether.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: (R)-(-)-1,3-Butanediol.
- TCI Chemicals. (n.d.). This compound.
- CDH Fine Chemical. (n.d.). 1,3-Butanediol CAS No 107-88-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2012, November 22). Safety Data Sheet: Benzyl ether.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzyl ether.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-1,3-butanediol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl ethyl ether.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl ether, 99%.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- (n.d.).
- Pfaltz & Bauer. (2023, June 21). Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- TCI Chemicals. (2025, January 28). Safety Data Sheet: (R)-(-)-1,3-Butanediol.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. gla.ac.uk [gla.ac.uk]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of (R)-4-Benzyloxy-1,3-butanediol: A Guide to Personal Protective Equipment
Understanding the Potential Hazards: A Logic-Driven Approach
(R)-4-Benzyloxy-1,3-butanediol combines a diol functionality with a benzyl ether. Safety data for analogous compounds, such as 1,4-butanediol and benzyl ether, indicate potential hazards that must be considered. These include:
-
Skin and Eye Irritation: Diols and ethers can cause irritation upon contact with the skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][2]
-
Central Nervous System Effects: Some diols may cause drowsiness or dizziness.[3]
-
Peroxide Formation: Ethers, including benzyl ethers, have the potential to form explosive peroxides upon prolonged exposure to air and light.[4]
Given these potential risks, a robust PPE protocol is not merely a suggestion but a critical component of safe laboratory practice.
Core Directive: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task/Scale | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale Handling (e.g., reactions >100g, transfers outside of a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Risk of Splash or Aerosol Generation | Face shield over chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is critically dependent on its correct application and removal. Following a stringent procedure minimizes the risk of contamination.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): Perform a fit check for your respirator. Ensure there is a tight seal around your face.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
-
Gloves: Select the appropriate gloves. Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the sleeves of your lab coat. If double-gloving, don the first pair, then the second, ensuring a good fit for both.
Doffing PPE: A Contamination-Avoidance Workflow
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the potentially contaminated front surface.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Respiratory Protection (if required): Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental conditions.
Caption: Decision workflow for selecting appropriate PPE.
Disposal and Decontamination: Ensuring a Safe Workspace
Proper disposal of contaminated materials is as crucial as the handling of the chemical itself.
-
Solid Waste: All disposable PPE, including gloves, bench paper, and pipette tips that have come into contact with this compound, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of this chemical down the drain.[1]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and, most importantly, their personal well-being.
References
-
Carl ROTH. (2017). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl ether, 99%. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
